Product packaging for PF-06835919(Cat. No.:CAS No. 2102501-84-6)

PF-06835919

Cat. No.: B610014
CAS No.: 2102501-84-6
M. Wt: 356.34 g/mol
InChI Key: MDUYWDNWFXSMJJ-OFLUOSHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PF-06835919 is under investigation in clinical trial NCT05463575 (Ketohexokinase Inhibition in NAFLD).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19F3N4O2 B610014 PF-06835919 CAS No. 2102501-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYWDNWFXSMJJ-OFLUOSHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102501-84-6
Record name PF-06835919
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of PF-06835919: A Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[1][2][3] Developed by Pfizer, this first-in-class clinical candidate was investigated for the treatment of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), driven by the overconsumption of fructose.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathway and experimental workflows. Although showing promise in early trials, Pfizer has since removed this compound from its pipeline for NASH.[4]

Discovery and Rationale

The development of this compound was predicated on the growing understanding of the role of dietary fructose in the pathogenesis of metabolic diseases.[4] Excessive fructose consumption has been linked to insulin resistance, de novo lipogenesis (DNL), and hepatic steatosis.[5] KHK, by converting fructose to fructose-1-phosphate (F1P), is the rate-limiting step in fructose metabolism.[2][3] The hypothesis was that inhibiting KHK could mitigate the detrimental metabolic effects of high fructose intake.[4]

The discovery of this compound originated from a fragment-derived lead compound.[2][3] Through a combination of parallel medicinal chemistry and structure-based drug design, researchers at Pfizer optimized the initial lead, leading to a significant improvement in potency.[3] A key breakthrough was the recognition of an alternative binding mode within the KHK active site upon changing a pyrrolidinyl moiety to an azetidinyl ring system. This new orientation allowed for more effective exploration of the binding pocket, ultimately resulting in the identification of this compound, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitor.[2][3]

Mechanism of Action

This compound functions as a reversible inhibitor of both isoforms of ketohexokinase, KHK-C and KHK-A.[1][6] By blocking the action of KHK, this compound prevents the conversion of fructose to F1P, thereby reducing the downstream metabolic consequences, including DNL and hepatic fat accumulation.[5] Preclinical studies in rats demonstrated that inhibition of KHK by this compound reversed the metabolic effects of fructose, including reductions in DNL and inactivation of the lipogenic transcription factor carbohydrate response element-binding protein (ChREBP).[5]

Signaling Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and the inhibitory action of this compound.

Fructose_Metabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP PF06835919 This compound PF06835919->KHK Inhibition Metabolic_Products Downstream Metabolic Pathways (e.g., De Novo Lipogenesis) F1P->Metabolic_Products Hepatic_Steatosis Hepatic Steatosis Metabolic_Products->Hepatic_Steatosis Clinical_Trial_Workflow Screening Screening of Patients (NAFLD & T2D) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo (n=50) Randomization->Placebo Dose150 This compound 150 mg (n=46) Randomization->Dose150 Dose300 This compound 300 mg (n=49) Randomization->Dose300 Treatment 16-Week Treatment Period Placebo->Treatment Dose150->Treatment Dose300->Treatment Endpoint_Assessment Endpoint Assessment (Week 16) - MRI-PDFF (Whole Liver Fat) - HbA1c Treatment->Endpoint_Assessment Safety_Monitoring Safety and Tolerability Monitoring Treatment->Safety_Monitoring

References

An In-Depth Technical Guide to the Synthesis of PF-06835919: A Potent Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Developed by Pfizer, this first-in-class inhibitor is under investigation for the treatment of metabolic disorders associated with high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] By blocking the initial step in fructose metabolism, this compound effectively reduces the production of fructose-1-phosphate and subsequent downstream metabolic consequences, including de novo lipogenesis and uric acid production. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols, and relevant biological context for researchers and drug development professionals.

Ketohexokinase (KHK) Signaling Pathway

Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which exists in two isoforms, KHK-C and KHK-A. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), consuming a molecule of ATP in the process.[3] This initial step is crucial as it commits fructose to metabolism. Unlike glycolysis, the KHK pathway lacks a negative feedback mechanism, allowing for rapid and unregulated processing of fructose. F1P is subsequently cleaved by aldolase B into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters glycolysis or gluconeogenesis. The rapid influx of fructose-derived carbons into these central metabolic pathways can lead to an overproduction of pyruvate and acetyl-CoA, driving de novo lipogenesis and contributing to the development of metabolic diseases.

KHK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Fructose_ext Fructose Fructose_in Fructose Fructose_ext->Fructose_in GLUT5 Transporter F1P Fructose-1-Phosphate Fructose_in->F1P ATP -> ADP DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P ATP -> ADP G3P->Glycolysis KHK Ketohexokinase (KHK) (Target of this compound) AldolaseB Aldolase B TrioseKinase Triose Kinase DNL De Novo Lipogenesis Glycolysis->DNL PF06835919 This compound PF06835919->KHK Synthesis_Pathway StartMat1 Commercially Available Starting Materials Intermediate1 3-Azabicyclo[3.1.0]hexane Intermediate StartMat1->Intermediate1 Multiple Steps Intermediate2 Functionalized Pyrimidine StartMat1->Intermediate2 Multiple Steps Intermediate3 Coupled Intermediate Intermediate1->Intermediate3 Coupling Reaction Intermediate2->Intermediate3 FinalProduct This compound Intermediate3->FinalProduct Deprotection & Purification Experimental_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Incubate Incubate Compound with Enzyme Mixture Prep_Compound->Incubate Prep_Assay Prepare Assay Buffer with KHK Enzyme and Fructose Prep_Assay->Incubate Add_ATP Initiate Reaction by Adding ATP Incubate->Add_ATP Measure Measure Rate of ADP Production Add_ATP->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

References

Introduction to Ketohexokinase (KHK) and Fructose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of the ketohexokinase-C (KHK-C) inhibitor, PF-06835919.

Excessive consumption of fructose has been linked to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a promising therapeutic strategy for treating these conditions.[6][7]

This compound: A Potent and Selective KHK Inhibitor

This compound is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, this compound effectively reduces fructose metabolism, leading to decreased liver fat accumulation and improvements in metabolic parameters.[8][11]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, reversible inhibition of the KHK-C enzyme. By binding to the active site of KHK-C, this compound prevents the phosphorylation of fructose to F-1-P. This action leads to several downstream physiological effects:

  • Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular concentrations of F-1-P in hepatocytes.[10]

  • Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]

  • Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]

  • Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked, unmetabolized fructose is increasingly excreted in the urine.[8][10]

cluster_pathway Fructose Metabolism Pathway Fructose Dietary Fructose KHK_C KHK-C Fructose->KHK_C Excretion Urinary Fructose Excretion Fructose->Excretion F1P Fructose-1-Phosphate KHK_C->F1P ATP -> ADP ATP ATP Depletion KHK_C->ATP PF068 This compound PF068->KHK_C Inhibition DNL De Novo Lipogenesis (DNL) F1P->DNL Triglycerides Hepatic Triglycerides DNL->Triglycerides UricAcid Uric Acid Production ATP->UricAcid

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK-C.

Quantitative Data

Table 1: In Vitro Potency and Selectivity
ParameterTarget/SystemValueReference
IC₅₀ Human KHK-C8.4 nM - 10 nM[9][10]
IC₅₀ Human KHK-A66 nM - 170 nM[9][10]
Selectivity KHK-A / KHK-C~8-17 fold[9][10]
IC₅₀ (F-1-P Reduction) Primary Human Hepatocytes0.232 µM[10]
IC₅₀ (F-1-P Reduction) Primary Rat Hepatocytes2.801 µM[10]
Table 2: Preclinical Pharmacokinetics
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Reference
Rat 0.40.17[1][13]
Dog 1.30.38[1][13]
Monkey 0.40.22[1][13]
Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)
DoseEndpointResultp-valueReference
300 mg once daily % Reduction in Whole Liver Fat (6 weeks)26.5% (vs. 7.78% for placebo)<0.0395[11]
150 mg once daily % Change in Whole Liver Fat (16 weeks)-17.05% (vs. -5.26% for placebo)N/A[14]
300 mg once daily % Change in Whole Liver Fat (16 weeks)-19.13% (vs. -5.26% for placebo)0.0288[14]

Experimental Protocols

Protocol 1: Recombinant Human KHK-C Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the KHK-C enzyme.

  • Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes fructose as the primary substrate and ATP as the phosphate donor.

  • Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Methodology:

    • A reaction buffer is prepared containing HEPES, KCl, MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Serial dilutions of this compound are pre-incubated with the KHK-C enzyme in the reaction buffer.

    • The reaction is initiated by adding a mixture of ATP and fructose.

    • The plate is immediately placed in a spectrophotometer and the change in absorbance at 340 nm is measured over time.

    • The rate of reaction is calculated for each inhibitor concentration.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

cluster_workflow KHK-C Enzyme Inhibition Assay Workflow A Prepare Assay Plate: - KHK-C Enzyme - Serial Dilutions of this compound - Assay Buffer B Pre-incubate (e.g., 15 min at RT) A->B C Initiate Reaction: Add ATP + Fructose B->C D Measure Kinetics: Monitor Absorbance at 340 nm C->D E Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Fit Curve to Calculate IC50 D->E

Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction Assay in Primary Hepatocytes

This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

  • Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and allowed to form a monolayer.

  • Assay Principle: The assay measures the ability of this compound to block the formation of intracellular F-1-P in hepatocytes following a fructose challenge.

  • Methodology:

    • Hepatocytes are seeded in collagen-coated plates and cultured overnight.

    • Cells are washed and pre-incubated with various concentrations of this compound in media for 1-2 hours.

    • A fructose challenge is initiated by adding a defined concentration of fructose to the media.

    • After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-cold perchloric acid or methanol to lyse the cells and precipitate proteins.

    • The cell lysates are neutralized and centrifuged to remove debris.

    • The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • IC₅₀ values are calculated by plotting the reduction in F-1-P levels against the inhibitor concentration.

Pharmacokinetics and Metabolism

The disposition of this compound is influenced by both metabolic enzymes and membrane transporters.

  • Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver, the primary site of action, is facilitated by active uptake transporters, including Organic Anion Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13] Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant pathway, accounting for approximately 60% of the total uptake.[1][13]

  • Metabolism: this compound undergoes both oxidative metabolism and glucuronidation.[1] The primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while UGT2B7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, this compound was not found to be a significant inducer of CYP3A in vivo.[15]

cluster_pk Hepatic Disposition of this compound cluster_transporters Uptake Transporters cluster_metabolism Metabolism Blood This compound (in Circulation) OAT2 OAT2 (~60%) Blood->OAT2 OATP1B1 OATP1B1 (~25%) Blood->OATP1B1 Passive Passive (~15%) Blood->Passive Hepatocyte Hepatocyte CYPs CYP3A, 2C8, 2C9 (Oxidation ~58%) Metabolites Metabolites CYPs->Metabolites UGT UGT2B7 (Glucuronidation ~42%) UGT->Metabolites

Caption: Hepatic uptake and metabolism pathways for this compound.

Conclusion

This compound is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic fructose metabolism. Its mechanism of action is centered on blocking the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis. Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its targeted action in the liver. These findings establish this compound as a targeted therapeutic agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption. Although Pfizer has discontinued its development for NASH, the compound remains a critical tool for understanding the role of KHK in metabolic disease.[16]

References

An In-depth Technical Guide to the Binding Affinity of PF-06835919 with Ketohexokinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose consumption has been increasingly linked to the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] A key enzyme in the metabolism of fructose is ketohexokinase (KHK), also known as fructokinase. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in fructose metabolism. This process bypasses the main regulatory steps of glycolysis, leading to a rapid flux of substrates that can contribute to de novo lipogenesis, ATP depletion, and increased uric acid production.[2][3]

There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is predominantly found in the liver, kidney, and small intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A is more widely distributed and has a lower affinity for fructose. Consequently, selective inhibition of KHK-C is a promising therapeutic strategy for mitigating the detrimental effects of excessive fructose consumption.

PF-06835919 is a potent and selective inhibitor of ketohexokinase that has been investigated for the treatment of metabolic disorders.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to ketohexokinase, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for ketohexokinase has been characterized by determining its half-maximal inhibitory concentration (IC50) against both the KHK-C and KHK-A isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

Several studies have reported the IC50 values for this compound, demonstrating its high potency and selectivity for the KHK-C isoform.

InhibitorTarget IsoformIC50 (nM)Reference
This compoundKHK-C~3[3]
This compoundKHK-C8.4[4]
This compoundKHK-C10[5]
This compoundKHK-A66[4]
This compoundKHK-A170[5]

In cellular assays, this compound has also been shown to effectively inhibit the production of fructose-1-phosphate in primary hepatocytes.

Cell TypeIC50 (µM)Reference
Primary Human Hepatocytes0.232[5]
Primary Rat Hepatocytes2.801[5]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound against ketohexokinase involves various in vitro enzymatic assays. Below is a detailed methodology for a commonly employed coupled-enzyme assay.

Ketohexokinase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of KHK by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials and Reagents:

  • Purified recombinant human KHK-C or KHK-A enzyme

  • This compound (or other test inhibitors)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP

  • Fructose solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Triton X-100

  • DMSO (for dissolving compounds)

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 4 mM).

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations. An 11-point half-log dilution scheme is common.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing all components except ATP. The final concentrations in the assay well should be:

      • 50 mM HEPES, pH 7.4

      • 140 mM KCl

      • 3.5 mM MgCl₂

      • 2 mM TCEP

      • 0.8 mM Fructose

      • 0.8 mM PEP

      • 0.7 mM NADH

      • 0.01% Triton X-100

      • 30 U/mL Pyruvate Kinase/Lactate Dehydrogenase mix

      • 10 nM purified KHK-C enzyme

  • Assay Protocol:

    • Add a small volume of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add the reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a solution of ATP to a final concentration of 0.2 mM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over a period of 30 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Normalize the rates relative to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.

Visualizations

Ketohexokinase Signaling Pathway

The following diagram illustrates the central role of ketohexokinase in fructose metabolism and its downstream consequences.

Ketohexokinase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Fructose_ext Fructose GLUT2_5 GLUT2/5 Fructose_ext->GLUT2_5 Transport Fructose_int Fructose GLUT2_5->Fructose_int KHK Ketohexokinase (KHK-C) Fructose_int->KHK F1P Fructose-1-Phosphate KHK->F1P Phosphorylation ADP ADP KHK->ADP PF06835919 This compound PF06835919->KHK Inhibition AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL Triglycerides Triglycerides DNL->Triglycerides UricAcid Uric Acid Production UricAcid_prod Uric Acid UricAcid->UricAcid_prod ATP ATP ATP->KHK Substrate ADP->UricAcid

Caption: The metabolic pathway of fructose initiated by ketohexokinase.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of an inhibitor for ketohexokinase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Dispense Dispense inhibitor and reaction mix into plate Compound_Prep->Dispense Reagent_Prep Prepare KHK enzyme and reaction mixture Reagent_Prep->Dispense Incubate Incubate at room temperature Dispense->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Measure Measure absorbance change over time Initiate->Measure Calc_Rates Calculate initial reaction rates Measure->Calc_Rates Plot_Data Plot % inhibition vs. log[inhibitor] Calc_Rates->Plot_Data Fit_Curve Fit data to dose-response curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 value Fit_Curve->Determine_IC50

Caption: A typical workflow for determining the IC50 of a KHK inhibitor.

References

The Role of PF-06835919 in Fructose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK), and its role in the modulation of fructose metabolism. Increased consumption of fructose has been linked to a rise in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] this compound targets the initial, rate-limiting step in fructose metabolism, offering a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Fructose Metabolism

Fructose, a simple sugar commonly found in fruits, honey, and high-fructose corn syrup, is primarily metabolized in the liver. Unlike glucose metabolism, which is tightly regulated, fructose metabolism is less controlled and can rapidly lead to the production of substrates for de novo lipogenesis (DNL), contributing to hepatic fat accumulation. The enzyme ketohexokinase (KHK), also known as fructokinase, catalyzes the first and committed step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P).[1]

There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose. KHK-A is more widely distributed but has a lower affinity for fructose. The unchecked activity of KHK-C in response to high fructose intake can lead to a cascade of metabolic dysregulation, including increased triglyceride synthesis, uric acid production, and oxidative stress, all of which are implicated in the pathogenesis of NAFLD and NASH. Therefore, the inhibition of KHK presents a rational therapeutic target to mitigate the adverse effects of excessive fructose consumption.

This compound: A Potent Ketohexokinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ketohexokinase.[1] Developed by Pfizer, it has been investigated in clinical trials for the treatment of metabolic disorders.[2] Its mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose and halting its entry into the metabolic pathway.

Mechanism of Action

This compound acts as a potent, reversible inhibitor of human KHK.[2] By blocking the conversion of fructose to F1P, this compound effectively reduces the downstream flux of fructose metabolites that contribute to lipogenesis and other metabolic disturbances. This leads to a decrease in hepatic triglyceride accumulation and an improvement in overall metabolic health in the context of a high-fructose diet. A direct consequence of KHK inhibition by this compound is an increase in plasma and urinary fructose levels, as the unmetabolized fructose is cleared from the body.[2]

Fructose_Metabolism_Inhibition Fructose Metabolism and the Role of this compound Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP PF06835919 This compound PF06835919->KHK Inhibition Metabolic_Products Downstream Metabolites (Glyceraldehyde, DHAP) F1P->Metabolic_Products DNL De Novo Lipogenesis (DNL) Metabolic_Products->DNL Triglycerides Triglycerides DNL->Triglycerides NAFLD NAFLD / NASH Triglycerides->NAFLD KHK_Assay_Workflow KHK Inhibition Assay Workflow (ADP-Glo) Start Start Prepare_Reaction Prepare KHK Reaction Mixture (KHK enzyme, buffer, this compound/vehicle) Start->Prepare_Reaction Add_Substrate Add Substrate Mix (Fructose, ATP) Prepare_Reaction->Add_Substrate Incubate_1 Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30-60 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (Calculate % inhibition, determine IC50) Read_Luminescence->Analyze End End Analyze->End InVivo_Study_Workflow In Vivo Study Workflow in a Rat Model of NAFLD Start Start Acclimatization Animal Acclimatization Start->Acclimatization Diet_Induction Induce NAFLD with High-Fructose or Western Diet Acclimatization->Diet_Induction Randomization Randomize Animals into Treatment Groups Diet_Induction->Randomization Treatment Administer this compound (e.g., 10, 30, 60 mg/kg, BID, oral gavage) Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Treatment->Monitoring Sample_Collection Collect Blood, Urine, and Liver Tissue at Study End Treatment->Sample_Collection Analysis Analyze Samples: - Plasma lipids and insulin - Liver triglycerides - Histopathology Sample_Collection->Analysis End End Analysis->End

References

Preclinical Profile of PF-06835919: A First-in-Class Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose. Elevated fructose metabolism has been implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in fructose metabolism, this compound represents a promising therapeutic strategy to mitigate the downstream metabolic consequences of excessive fructose consumption. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.

In Vitro Pharmacology

Enzyme Inhibition

This compound demonstrates potent inhibition of the two isoforms of human ketohexokinase, KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.

IsoformIC50 (nM)
KHK-C8.4
KHK-A66
Cellular Activity

In primary human hepatocytes, this compound effectively inhibits fructose metabolism. This cellular activity underscores its potential to counteract the effects of fructose in a relevant physiological system.

In Vivo Pharmacology

Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the efficacy of this compound in reversing key pathological features of NAFLD and associated metabolic dysregulation.

Sprague-Dawley Rat Model of Diet-Induced NAFLD

In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in terms of macronutrient content (7.5% fructose), administration of this compound led to significant improvements in multiple metabolic parameters.

ParameterObservation
Hepatic Steatosis Reversed fructose-induced hepatic steatosis.
Plasma Insulin Prevented hyperinsulinemia resulting from fructose consumption.
Plasma Triglycerides Prevented hypertriglyceridemia associated with fructose feeding.

Pharmacokinetics

Absorption and Distribution

This compound exhibits active uptake into human hepatocytes, a process primarily mediated by the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1 (OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for its therapeutic effect.

TransporterContribution to Hepatic Uptake
Passive Uptake~15%
OAT2~60%
OATP1B1~25%
Metabolism

This compound is metabolized through both oxidative and conjugative pathways. The primary enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.

Metabolic PathwayContributing EnzymesPercentage of Metabolism
OxidativeCYP3A, CYP2C8, CYP2C958%
Acyl GlucuronidationUGT2B742%
Excretion

The clearance of this compound is low in preclinical species, including rats, dogs, and monkeys, with clearance values ranging from 0.4 to 1.3 mL/min/kg.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.

Fructose_Metabolism_Inhibition cluster_0 Fructose Metabolism cluster_1 De Novo Lipogenesis Fructose Fructose KHK KHK Fructose->KHK Fructose_1_Phosphate Fructose_1_Phosphate ChREBP_Activation ChREBP Activation Fructose_1_Phosphate->ChREBP_Activation KHK->Fructose_1_Phosphate PF_06835919 This compound PF_06835919->KHK Lipogenic_Gene_Expression Lipogenic Gene Expression ChREBP_Activation->Lipogenic_Gene_Expression Hepatic_Steatosis Hepatic Steatosis Lipogenic_Gene_Expression->Hepatic_Steatosis

Caption: Inhibition of KHK by this compound blocks fructose metabolism and subsequent de novo lipogenesis.

Experimental Protocols

In Vitro KHK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human KHK isoforms.

Methodology:

  • Recombinant human KHK-A and KHK-C enzymes are used.

  • The assay is performed in a suitable buffer system containing ATP and fructose as substrates.

  • The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • A range of this compound concentrations is incubated with the enzyme and substrates.

  • The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Sprague-Dawley Rat Study

Objective: To evaluate the efficacy of this compound in a diet-induced model of NAFLD.

Methodology:

  • Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of the average American diet, containing 7.5% of calories from fructose, for a specified duration to induce metabolic dysfunction.

  • A control group is fed a standard chow diet.

  • Following the induction period, rats are treated with this compound or vehicle control via oral gavage for a defined treatment period.

  • At the end of the study, blood samples are collected for the analysis of plasma insulin and triglycerides.

  • Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of liver triglyceride content.

InVivo_Workflow Start Start Diet_Induction Diet Induction (American Diet) Start->Diet_Induction Treatment_Phase Treatment with This compound or Vehicle Diet_Induction->Treatment_Phase Sample_Collection Blood and Liver Sample Collection Treatment_Phase->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation of this compound in a rat model of NAFLD.

SLC-Phenotyping in Human Hepatocytes

Objective: To determine the relative contribution of different solute carrier (SLC) transporters to the hepatic uptake of this compound.

Methodology:

  • Cryopreserved primary human hepatocytes are plated in collagen-coated plates.

  • The uptake of radiolabeled this compound is measured in the presence and absence of a panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1, OATP1B3, OAT2, OCT1).

  • Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the addition of radiolabeled this compound for a defined uptake period at 37°C.

  • The uptake is terminated by washing the cells with ice-cold buffer.

  • The intracellular concentration of this compound is quantified by liquid scintillation counting.

  • The contribution of each transporter is calculated based on the reduction in uptake in the presence of the specific inhibitor.

CYP and UGT Metabolism Assay

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of this compound.

Methodology:

  • This compound is incubated with human liver microsomes or recombinant human CYP and UGT enzymes.

  • The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTs).

  • The reaction is terminated after a specific time by the addition of a quenching solvent.

  • The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-MS).

  • To identify the specific enzymes involved, incubations are performed with a panel of selective chemical inhibitors for different CYP and UGT isoforms or with individual recombinant enzymes.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for metabolic disorders driven by excess fructose consumption. Its potent and selective inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and demonstrated efficacy in relevant animal models provide a solid foundation for its continued clinical investigation. The well-defined mechanism of action, involving the modulation of the ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in conditions such as NAFLD and NASH.

PF-06835919 patent and intellectual property

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

Introduction

This compound is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By targeting KHK, this compound represents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and clinical findings related to this compound.

Mechanism of Action

This compound functions as a reversible inhibitor of both isoforms of human ketohexokinase, KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation by KHK to fructose-1-phosphate (F1P).[1] this compound competitively binds to the ATP-binding site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads to a reduction in downstream metabolic products and has been shown to reverse metabolic dysfunction in preclinical models.[4]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

Fructose_Metabolism cluster_0 Fructose Metabolism cluster_1 Pharmacological Intervention Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP -> ADP F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Excess Carbon KHK->F1P AldolaseB->DHAP AldolaseB->G3P PF06835919 This compound PF06835919->KHK Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity
TargetIC50 (nM)Source
Human KHK-C8.4 - 10[5][6]
Human KHK-A66 - 170[5][6]

This compound demonstrates high selectivity for KHK-C over KHK-A and was tested against a panel of 89 other kinases, phosphatases, and receptors at 10 µM with no significant off-target activity observed.[6]

Table 2: In Vitro Cellular Activity
Cell TypeAssayIC50 (µM)Source
Primary Human HepatocytesFructose-1-Phosphate Reduction0.232[6]
Primary Rat HepatocytesFructose-1-Phosphate Reduction2.801[6]
Table 3: Preclinical In Vivo Efficacy (Rat Models)
ModelTreatmentOutcomeSource
High-Fructose Diet10 or 30 mg/kg (twice daily)Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose.[6]
Western Diet20 or 60 mg/kg (per day)Decreased plasma apolipoprotein C3 (ApoC3) and increased plasma adiponectin.[6]
Table 4: Clinical Efficacy in Patients with NAFLD and Type 2 Diabetes (Phase 2a)
ParameterPlacebo (n=50)This compound 150 mg (n=46)This compound 300 mg (n=49)Source
% Change in Whole Liver Fat (Week 16)-5.26%-17.05%-19.13% (p=0.0288 vs placebo)[7]
Change in HbA1c (Week 16)Modest numerical reductionsModest numerical reductionsModest numerical reductions[7]

Experimental Protocols

In Vitro KHK Inhibition Assay

The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.

Experimental Workflow:

KHK_Inhibition_Assay start Start prepare_reagents Prepare Assay Buffer (HEPES, KCl, MgCl2, DTT) start->prepare_reagents add_components Add to 384-well plate: - KHK Enzyme - Pyruvate Kinase - Lactate Dehydrogenase - PEP, NADH, Fructose prepare_reagents->add_components add_inhibitor Add this compound (serial dilutions) add_components->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read for 30 min) initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro KHK enzymatic inhibition assay.

Methodology:

  • Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl, MgCl2, and DTT.

  • The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to the wells.

  • This compound is added in a range of concentrations.

  • The reaction is initiated by the addition of ATP.[8]

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes.[8]

  • IC50 values are calculated from the dose-response curves.

Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound.[7]

Study Design:

Clinical_Trial_Workflow screening Screening - NAFLD (≥8% liver fat) - T2D on metformin randomization Randomization (1:1:1) n=164 screening->randomization treatment 16-Week Treatment - Placebo (n=54) - this compound 150 mg QD (n=55) - this compound 300 mg QD (n=55) randomization->treatment endpoints Primary Endpoints at Week 16 - % Change in Whole Liver Fat - Change in HbA1c treatment->endpoints followup Follow-up 28-35 days endpoints->followup

Caption: High-level workflow of the Phase 2a clinical trial for this compound.

Methodology:

  • Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2 diabetes on stable metformin doses.[7]

  • Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150 mg this compound, or 300 mg this compound for 16 weeks.[7][9]

  • Primary Endpoints: The co-primary endpoints were the percentage change from baseline in whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]

  • Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.[10]

Intellectual Property

The discovery and development of this compound are detailed in patent filings and scientific publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a combination of fragment-based drug design and structure-based optimization.[1][11]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase with a clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical trial has shown that this compound significantly reduces liver fat in patients with NAFLD and type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the continued development of this compound as a potential therapeutic agent for metabolic disorders driven by fructose overconsumption.

References

A Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK). This molecule is of significant interest for its therapeutic potential in metabolic disorders driven by excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Chemical Properties and IUPAC Name

This compound, also known as MDK1846, is a small molecule inhibitor with the following IUPAC name: 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Synonyms PF 06835919, PF06835919, MDK1846, MDK-1846, MDK 1846, ketohexokinase inhibitor, ketohexokinase-In-1
CAS Number 2102501-84-6
Chemical Formula C₁₆H₁₉F₃N₄O₂
Molecular Weight 356.35 g/mol
Exact Mass 356.1460
Appearance Solid powder
Solubility Soluble in DMSO
InChI Key MDUYWDNWFXSMJJ-XWLWVQCSSA-N
Canonical SMILES CC1CN(C1)C2=NC(=CC(=N2)N3C[C@@H]4--INVALID-LINK--C4CC(=O)O)C(F)(F)F

Mechanism of Action: Inhibition of Fructose Metabolism

This compound is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, the primary site of fructose metabolism. This compound exhibits high selectivity for KHK-C. By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby preventing its entry into downstream metabolic pathways that contribute to de novo lipogenesis (DNL), triglyceride accumulation, and uric acid production.

The inhibitory potency of this compound against KHK isoforms is detailed in the table below:

IsoformIC₅₀ (nM)Reference
KHK-C8.4
KHK-A66

This inhibition of fructose metabolism has been shown to have several beneficial downstream effects in preclinical models, including the reduction of hepatic steatosis, improvement of insulin sensitivity, and lowering of plasma triglycerides.

Signaling Pathway of Fructose Metabolism and Inhibition by this compound

The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention by this compound.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP -> ADP AldolaseB Aldolase B F1P->AldolaseB UricAcid Uric Acid F1P->UricAcid DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis DNL De Novo Lipogenesis (Triglycerides) Glycolysis->DNL PF06835919 This compound PF06835919->KHK Inhibition

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a summary of the methodologies.

Synthesis of this compound

The synthesis of this compound has been reported to involve the conjunction of three key fragments via two sequential nucleophilic aromatic substitution (SNAr) reactions. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Futatsugi et al. in the Journal of Medicinal Chemistry.

The general synthetic workflow is depicted below:

Synthesis_Workflow FragmentA Fragment A (2,4-dichloro-6-(trifluoromethyl)pyrimidine) Intermediate Intermediate Product FragmentA->Intermediate SNAr Reaction 1 FragmentB Fragment B (3-azabicyclo[3.1.0]hexane derivative) FragmentB->Intermediate FragmentD Fragment D ((S)-2-methylazetidine) PF06835919 This compound FragmentD->PF06835919 Intermediate->PF06835919 SNAr Reaction 2

Caption: General synthetic workflow for this compound via sequential SNAr reactions.

Ketohexokinase (KHK) Inhibition Assay

The inhibitory activity of this compound against KHK is typically determined using a biochemical assay that measures the production of ADP, a product of the kinase reaction. A common method employed is the ADP-Glo™ Kinase Assay.

Principle of the Assay:

  • Kinase Reaction: Recombinant human KHK-C or KHK-A is incubated with the substrate (fructose), ATP, and the test compound (this compound) at varying concentrations.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: The amount of light produced is proportional to the ADP concentration and is measured using a luminometer. The IC₅₀ value is then calculated by plotting the luminescence signal against the inhibitor concentration.

A detailed protocol for the ADP-Glo™ Kinase Assay can be obtained from the manufacturer (Promega). The specific conditions for the KHK assay, such as enzyme and substrate concentrations, can be found in the experimental section of Futatsugi et al., J. Med. Chem. 2020, 63, 22, 13546–13560.

KHK_Assay_Workflow Start Start: Prepare Assay Plate AddReagents Add KHK Enzyme, Fructose, ATP, and this compound Start->AddReagents Incubate1 Incubate at Room Temperature AddReagents->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate AddADPGlo->Incubate2 AddKinaseDetection Add Kinase Detection Reagent Incubate2->AddKinaseDetection Incubate3 Incubate AddKinaseDetection->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data and Calculate IC₅₀ ReadLuminescence->AnalyzeData

Caption: Workflow for the Ketohexokinase (KHK) inhibition assay using the ADP-Glo™ method.

Methodological & Application

Application Notes and Protocols for PF-06835919 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. Increased fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacological profile of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
Human KHK-CBiochemical8.4[1]Futatsugi et al., 2020
Human KHK-ABiochemical66[1]Futatsugi et al., 2020
Human HepatocytesFructose-1-phosphate reduction232Futatsugi et al., 2020
Rat HepatocytesFructose-1-phosphate reduction2801Futatsugi et al., 2020
Table 2: In Vitro Metabolic Profile of this compound
SystemParameterEnzymes InvolvedContributionReference
Human Liver MicrosomesMetabolismCYP3A, CYP2C8, CYP2C9Oxidative (58%)[2]Varma et al., 2022
Human Liver MicrosomesMetabolismUGT2B7Acyl Glucuronidation (42%)[2]Varma et al., 2022
Table 3: In Vitro Transporter Interactions of this compound
TransporterInteractionSystemReference
OAT2SubstrateTransfected CellsVarma et al., 2022
OATP1B1SubstrateTransfected CellsVarma et al., 2022
BCRPSubstrate---Varma et al., 2022
P-glycoproteinNot a substrate---Varma et al., 2022

Signaling Pathway

Fructose_Metabolism_and_Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Catalyzes PF06835919 This compound PF06835919->KHK Inhibits Metabolic_Dysfunction Metabolic Dysfunction (e.g., NAFLD, NASH) F1P->Metabolic_Dysfunction Leads to KHK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound serial dilutions Incubation Incubate compound, enzyme, and substrates Compound_Prep->Incubation Enzyme_Prep Prepare KHK enzyme (KHK-A or KHK-C) Enzyme_Prep->Incubation Substrate_Prep Prepare Fructose and ATP solution Substrate_Prep->Incubation Add_Detection_Reagent Add ADP detection reagent (e.g., Transcreener® ADP² Assay) Incubation->Add_Detection_Reagent Read_Signal Read signal (e.g., fluorescence polarization) Add_Detection_Reagent->Read_Signal Calculate_IC50 Calculate IC50 value Read_Signal->Calculate_IC50 CYP3A4_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Plate_Hepatocytes Plate cryopreserved human hepatocytes Treat_Cells Treat with this compound, positive (Rifampicin), & negative controls Plate_Hepatocytes->Treat_Cells Incubate_48_72h Incubate for 48-72 hours (daily media change) Treat_Cells->Incubate_48_72h mRNA_Analysis mRNA quantification (qRT-PCR) Incubate_48_72h->mRNA_Analysis Activity_Analysis Enzyme activity measurement (e.g., midazolam 1'-hydroxylase) Incubate_48_72h->Activity_Analysis Fold_Induction Calculate fold induction over vehicle control mRNA_Analysis->Fold_Induction Activity_Analysis->Fold_Induction

References

Application Notes and Protocols for PF-06835919, a Ketohexokinase (KHK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] This initial step is crucial in fructose metabolism, and its inhibition has been explored as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2] this compound inhibits both isoforms of KHK, KHK-C and KHK-A.[3] This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound on KHK.

Mechanism of Action

Ketohexokinase exists in two isoforms, KHK-C and KHK-A, which differ in their affinity for fructose. KHK-C, predominantly found in the liver, kidney, and intestine, exhibits a high affinity for fructose, while KHK-A has a lower affinity. By inhibiting KHK, this compound blocks the initial and rate-limiting step of fructose metabolism. This blockage leads to a reduction in the downstream production of F1P and subsequently mitigates the metabolic consequences associated with excessive fructose consumption, such as increased de novo lipogenesis and uric acid production.

Quantitative Data Summary

The inhibitory potency of this compound against KHK has been determined in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.

Table 1: Enzymatic Inhibition of KHK by this compound

IsoformIC50 (nM)
KHK-C8.4[3]
KHK-A66[3]

Table 2: Cell-Based Inhibition of KHK by a KHK Inhibitor (BI-9787) in HepG2 Cells

Cell LineAssay ReadoutIC50 (nM)
HepG2Fructose-1-Phosphate (F1P) levels123[4]

Note: Data for a comparable KHK inhibitor, BI-9787, is provided as a reference for a typical cell-based assay result.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of KHK and the experimental approach to its inhibition, the following diagrams are provided.

KHK_Signaling_Pathway Fructose Fructose KHK KHK Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP to ADP PF06835919 This compound PF06835919->KHK Inhibition Metabolic_Pathways Downstream Metabolic Pathways (e.g., Lipogenesis, Uric Acid Production) F1P->Metabolic_Pathways Cell_Based_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) Compound_Prep 2. Prepare Serial Dilutions of this compound Incubation 3. Pre-incubate Cells with This compound Compound_Prep->Incubation Fructose_Stimulation 4. Stimulate with Fructose Incubation->Fructose_Stimulation Lysis 5. Lyse Cells Fructose_Stimulation->Lysis Detection 6. Measure KHK Activity (e.g., F1P levels or ADP production) Lysis->Detection IC50_Calc 7. Calculate IC50 Detection->IC50_Calc

References

Application Notes and Protocols for PF-06835919 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of PF-06835919 in rat models of metabolic disorders. The protocols are compiled from preclinical studies to ensure accurate and reproducible experimental outcomes.

Mechanism of Action

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. By blocking KHK, this compound prevents the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis, insulin resistance, and hepatic steatosis.

Data Presentation

Table 1: Oral Dosage and Administration of this compound in Rats
ParameterHigh-Fructose Diet ModelWestern Diet Model
Dosage 10 or 30 mg/kg20 or 60 mg/kg
Administration Route Oral gavageOral gavage
Frequency Twice per day[1]Once per day[1]
Reported Effects Reduced epididymal adipose tissue weight, fasting plasma insulin, hepatic and plasma triglycerides; increased urinary fructose.[1]Decreased plasma apolipoprotein C3 (ApoC3); increased plasma adiponectin.[1]
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats
ParameterValueUnit
Clearance 0.4 - 1.3mL/min/kg[2][3][4]
Volume of Distribution 0.17 - 0.38L/kg[2][3][4]
Unbound Liver-to-Plasma Ratio (Kpuu) ~4 (in vitro), 2.5 (in vivo)-[2][3][4]

Experimental Protocols

Protocol 1: Induction of Metabolic Syndrome with a High-Fructose Diet

This protocol describes the induction of metabolic syndrome in rats, creating a suitable model for evaluating the efficacy of this compound.

Materials:

  • Male Sprague Dawley or Wistar rats

  • Standard chow

  • Fructose

  • Drinking water

Procedure:

  • Acclimatize rats for at least one week with free access to standard chow and water.

  • Prepare a high-fructose diet by providing fructose as 30% of the total caloric intake in the diet or as a 10-20% solution in the drinking water.[5]

  • Maintain rats on the high-fructose diet for a period of 4 to 8 weeks to induce metabolic syndrome, characterized by hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5][6]

  • Monitor physiological and metabolic parameters regularly.

Protocol 2: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) with a Western Diet

This protocol outlines the methodology for inducing NAFLD in rats to test the therapeutic effects of this compound.

Materials:

  • Male Wistar rats

  • Western-style diet (high in fat and refined carbohydrates)

Procedure:

  • Acclimatize rats for a minimum of one week with ad libitum access to standard chow and water.

  • Provide a Western diet, which is high in fat (approximately 40-60% of total calories) and may be supplemented with cholesterol and fructose.

  • Continue the Western diet for a sufficient duration to induce NAFLD, which may range from several weeks to months depending on the specific diet composition.

  • Assess the development of NAFLD through histological analysis of liver tissue and measurement of relevant plasma biomarkers.

Protocol 3: Preparation and Administration of this compound

This protocol details the preparation and administration of this compound to rats for experimental studies.

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% methylcellulose in water)

  • Vehicle for solution (e.g., DMSO and saline)

  • Oral gavage needles

  • Syringes

Oral Administration (Gavage):

  • Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the rats.

  • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

  • Administer the suspension to rats via oral gavage using an appropriate gauge gavage needle. The volume should not exceed recommended limits (typically 5-10 mL/kg for rats).

Intravenous Administration:

  • For intravenous administration, dissolve this compound in a vehicle such as a mixture of DMSO and saline (e.g., 2:8 v/v).[7] The final concentration should be suitable for injection and non-toxic.

  • Administer the solution via the tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[8]

Visualizations

Signaling Pathway of Fructose Metabolism and KHK Inhibition

Fructose_Metabolism_Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate Metabolic_Dysfunction Metabolic Dysfunction (De Novo Lipogenesis, Insulin Resistance, Hepatic Steatosis) F1P->Metabolic_Dysfunction PF06835919 This compound PF06835919->KHK KHK->F1P

Caption: Inhibition of KHK by this compound blocks fructose metabolism.

Experimental Workflow for Evaluating this compound in a Rat Model

Experimental_Workflow Start Start: Select Rat Strain (e.g., Sprague Dawley, Wistar) Acclimatization Acclimatization (1-2 weeks) Start->Acclimatization Diet_Induction Diet-Induced Disease Model (High-Fructose or Western Diet) Acclimatization->Diet_Induction Grouping Randomization into Treatment Groups (Vehicle Control, this compound) Diet_Induction->Grouping Treatment This compound Administration (Oral Gavage or IV) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Blood collection, Tissue Harvesting) Monitoring->Endpoint Analysis Biochemical and Histological Analysis Endpoint->Analysis

Caption: Workflow for preclinical evaluation of this compound in rats.

References

Application Notes and Protocols for PF-06835919 in High-Fructose Diet-Induced Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Increased fructose consumption is strongly associated with the development of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] By blocking the first step in fructose metabolism, this compound has been investigated as a therapeutic agent to mitigate the detrimental effects of high fructose intake. These application notes provide a comprehensive overview of the use of this compound in preclinical models of high-fructose diet-induced metabolic dysfunction, including detailed protocols for in vivo and in vitro studies.

Mechanism of Action

Fructose, upon entering the cell, is phosphorylated by KHK to fructose-1-phosphate. This initial step bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of substrates that can be shunted into pathways of de novo lipogenesis (DNL), contributing to hepatic steatosis, and uric acid production. This compound acts as a competitive inhibitor of KHK, preventing the phosphorylation of fructose and thereby blocking its downstream metabolic consequences.[1][2]

cluster_0 Cellular Fructose Metabolism cluster_1 Inhibition by this compound Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Catalyzes DNL De Novo Lipogenesis F1P->DNL UricAcid Uric Acid Production F1P->UricAcid HepaticSteatosis Hepatic Steatosis DNL->HepaticSteatosis PF06835919 This compound PF06835919->KHK Inhibits

Mechanism of action of this compound in inhibiting fructose metabolism.

Preclinical Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in Sprague Dawley rats fed high-fructose diets.

Table 1: Effect of this compound on Metabolic Parameters in Rats Fed a High-Fructose Diet (30% Fructose)
ParameterControl (Vehicle)This compound (30 mg/kg, BID)% Change
Serum Insulin (ng/mL) 3.5 ± 0.41.8 ± 0.2-48.6%
Serum Triglycerides (mg/dL) 150 ± 2075 ± 10-50.0%
Hepatic Steatosis (% area) 25 ± 510 ± 3*-60.0%

*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.

Table 2: Effect of this compound on Metabolic Parameters in Rats Fed an "American Diet" (7.5% Fructose)
ParameterControl (Vehicle)This compound (30 mg/kg, BID)% Change
Serum Insulin (ng/mL) 2.8 ± 0.31.5 ± 0.2-46.4%
Serum Triglycerides (mg/dL) 120 ± 1565 ± 8-45.8%
Hepatic Steatosis (% area) 15 ± 45 ± 2*-66.7%

*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.

Experimental Protocols

In Vivo Model: High-Fructose Diet-Induced Metabolic Dysfunction in Sprague Dawley Rats

This protocol describes the induction of metabolic dysfunction in rats through a high-fructose diet and subsequent treatment with this compound.

Materials:

  • Male Sprague Dawley rats (8-10 weeks old)

  • Standard chow diet

  • High-Fructose Diet (HFrD): 60% fructose by weight (e.g., Research Diets, Inc. D00110802) or a custom diet with 30% of total calories from fructose.

  • "American Diet" (AD): A diet mimicking the average macronutrient content of a typical American diet, with 7.5% of total calories from fructose.

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in deionized water

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Glucometer and test strips

  • Equipment for euthanasia and tissue collection

Protocol:

  • Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week.

  • Dietary Intervention:

    • Randomly assign rats to either the control group (standard chow), the High-Fructose Diet (HFrD) group, or the "American Diet" (AD) group.

    • Provide the respective diets and water ad libitum for a period of 4-8 weeks to induce metabolic dysfunction.

  • Treatment with this compound:

    • Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID).

    • Continue the dietary intervention and treatment for the desired study duration (e.g., 4 weeks).

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT):

      • Fast rats overnight (12-16 hours).

      • Collect a baseline blood sample (t=0) from the tail vein.

      • Administer a 2 g/kg glucose solution via oral gavage.

      • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose levels at each time point using a glucometer.

    • Serum Analysis:

      • At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.

      • Separate serum by centrifugation.

      • Measure serum insulin and triglyceride levels using commercially available ELISA or colorimetric assay kits.

  • Tissue Collection and Analysis:

    • Euthanize rats and collect liver tissue.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical analysis.

    • Histological Analysis of Hepatic Steatosis:

      • Embed formalin-fixed liver tissue in paraffin and section.

      • Stain sections with Hematoxylin and Eosin (H&E) and Oil Red O.

      • Quantify the percentage of the liver area with lipid droplets using image analysis software.

start Acclimation of Sprague Dawley Rats diet Dietary Intervention (Control, HFrD, or AD) start->diet treatment Treatment with this compound or Vehicle (BID) diet->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt serum Terminal Blood Collection for Serum Analysis treatment->serum tissue Liver Tissue Collection treatment->tissue end Data Analysis ogtt->end biochem Biochemical Analysis (Insulin, Triglycerides) serum->biochem histology Histological Analysis (H&E, Oil Red O) tissue->histology histology->end biochem->end

Experimental workflow for the in vivo evaluation of this compound.

In Vitro Model: Fructose Metabolism in Primary Rat Hepatocytes

This protocol details the isolation and culture of primary rat hepatocytes and their use in studying the effects of this compound on fructose metabolism.

Materials:

  • Male Sprague Dawley rat (200-250 g)

  • Hepatocyte isolation buffers (e.g., HBSS, Collagenase solution)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates

  • Fructose solution

  • This compound

  • DMSO (vehicle)

  • Reagents for cell viability assays (e.g., Trypan Blue)

  • Reagents for measuring intracellular triglyceride content

Protocol:

  • Isolation of Primary Rat Hepatocytes:

    • Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.

    • Excise the liver and gently dissociate the hepatocytes.

    • Filter the cell suspension to remove undigested tissue.

    • Purify the hepatocytes by low-speed centrifugation.

    • Assess cell viability using the Trypan Blue exclusion method.

  • Hepatocyte Culture:

    • Seed the isolated hepatocytes onto collagen-coated plates at a desired density in hepatocyte culture medium.

    • Allow the cells to attach for 4-6 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the hepatocytes with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Add fructose to the culture medium to a final concentration of 5-10 mM.

    • Incubate the cells for 24-48 hours.

  • Analysis:

    • Intracellular Triglyceride Accumulation:

      • Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit.

      • Normalize the triglyceride content to the total protein concentration of the cell lysate.

    • Metabolomic Analysis:

      • Quench the cellular metabolism and extract intracellular metabolites.

      • Analyze the metabolite extracts using LC-MS/MS to measure the levels of fructose, fructose-1-phosphate, and other relevant metabolites.

start Isolate Primary Rat Hepatocytes culture Culture on Collagen-Coated Plates start->culture pretreat Pre-treat with this compound or Vehicle culture->pretreat fructose Add Fructose to Culture Medium pretreat->fructose incubate Incubate for 24-48 hours fructose->incubate tg_assay Measure Intracellular Triglycerides incubate->tg_assay metabolomics Metabolomic Analysis incubate->metabolomics end Data Analysis tg_assay->end metabolomics->end

Workflow for in vitro studies of this compound in primary hepatocytes.

Conclusion

This compound demonstrates significant efficacy in mitigating the adverse metabolic effects of high fructose consumption in preclinical models. The provided protocols offer a standardized framework for researchers to investigate the therapeutic potential of KHK inhibitors in the context of diet-induced metabolic diseases. These detailed methodologies and the summarized preclinical data serve as a valuable resource for the design and execution of further studies in this promising area of drug development.

References

Application Notes and Protocols for PF-06835919 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Increased fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of this compound in combination with other therapeutic agents is an area of significant research interest for achieving synergistic effects in treating complex metabolic diseases.

This document provides detailed application notes and protocols for the use of this compound in combination with other drugs, based on available preclinical and clinical data. It is important to note that the clinical development of this compound for NASH was discontinued by Pfizer, which should be considered when evaluating its therapeutic potential.[1]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

The diagram below illustrates the central role of KHK in fructose metabolism and the mechanism of action for this compound.

Fructose_Metabolism Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP -> ADP PF06835919 This compound PF06835919->KHK Inhibition Metabolic_Products Downstream Metabolic Pathways (e.g., de novo lipogenesis, glycolysis) F1P->Metabolic_Products NAFLD_NASH NAFLD / NASH Metabolic_Products->NAFLD_NASH

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.

Preclinical Combination Therapy: this compound and Semaglutide for Obesity

A preclinical study in mice fed a Western diet demonstrated that the combination of this compound and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than semaglutide alone.[2] This suggests a potential synergistic effect for the treatment of obesity.

Quantitative Data Summary
Treatment GroupMean Weight LossAdditional Weight Loss vs. Semaglutide Alone
Semaglutide aloneNot specified-
This compound + SemaglutideNot specified10%

Note: Specific mean weight loss percentages were not available in the referenced abstract.

Experimental Protocol (Representative)

The following is a representative protocol based on the available abstract and common practices in preclinical metabolic research.

Objective: To evaluate the efficacy of this compound in combination with semaglutide on body weight in a diet-induced obesity mouse model.

Animal Model:

  • Species: C57BL/6J mice

  • Age: 8-10 weeks

  • Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.

Experimental Groups:

  • Vehicle control (for both compounds)

  • This compound alone

  • Semaglutide alone

  • This compound + Semaglutide

Drug Administration:

  • This compound: Administered orally (e.g., via gavage) once or twice daily. The dose would be determined from prior pharmacokinetic and pharmacodynamic studies.

  • Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and frequency.

Experimental Workflow:

Preclinical_Workflow start Start: Diet-Induced Obese Mice randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration (e.g., 4-8 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring end_measurements End-of-Study Measurements: - Body Composition (e.g., DEXA) - Plasma Metabolic Markers - Liver Histology treatment->end_measurements monitoring->treatment data_analysis Data Analysis and Comparison end_measurements->data_analysis

Caption: A typical experimental workflow for a preclinical combination drug study in obesity.

Outcome Measures:

  • Primary: Change in body weight.

  • Secondary:

    • Food and water intake.

    • Body composition (fat mass, lean mass).

    • Plasma levels of glucose, insulin, lipids.

    • Liver weight and histology (to assess steatosis).

Clinical Combination Therapy: this compound and Metformin for NAFLD and Type 2 Diabetes

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the efficacy and safety of this compound in patients with NAFLD and type 2 diabetes who were on a stable background therapy of metformin.[3][4]

Quantitative Data Summary

Efficacy at Week 16 [3]

Treatment GroupChange in Whole Liver Fat (MRI-PDFF)Change in HbA1c
Placebo + Metformin-5.26%Not statistically significant
This compound (150 mg) + Metformin-17.05%Not statistically significant
This compound (300 mg) + Metformin-19.13% (p=0.0288 vs. placebo)Not statistically significant

Safety: Treatment-Emergent Adverse Events [3]

Treatment GroupIncidence of Adverse Events
Placebo + Metformin40.7%
This compound (150 mg) + Metformin45.5%
This compound (300 mg) + Metformin32.7%
Clinical Protocol

Objective: To assess the efficacy, safety, and tolerability of this compound as an adjunct to metformin in patients with NAFLD and type 2 diabetes.

Study Design:

  • Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Patient Population:

  • Adults with a diagnosis of NAFLD (≥8% whole liver fat as measured by MRI-PDFF) and type 2 diabetes.[3]

  • Patients on stable doses of metformin (≥500 mg/day).[3]

Treatment Arms:

  • Placebo once daily + stable metformin therapy.[3]

  • This compound (150 mg) once daily + stable metformin therapy.[3]

  • This compound (300 mg) once daily + stable metformin therapy.[3]

Duration of Treatment: 16 weeks.[3]

Experimental Workflow:

Clinical_Trial_Workflow screening Screening and Enrollment of Eligible Patients randomization Randomization (1:1:1) screening->randomization treatment 16-Week Treatment Period (this compound or Placebo + Metformin) randomization->treatment follow_up Follow-up Visits for Safety and Efficacy Monitoring treatment->follow_up end_of_study End-of-Study Assessments (Week 16) treatment->end_of_study follow_up->treatment analysis Data Analysis end_of_study->analysis DDI_Study_Workflow enrollment Enrollment of Healthy Volunteers randomization Randomization to Treatment Sequence enrollment->randomization period1 Period 1: Single dose of Midazolam randomization->period1 washout Washout Period (≥10 days) period1->washout pk_sampling Serial Pharmacokinetic Blood Sampling period1->pk_sampling period2 Period 2: This compound (10 days) + Midazolam on Day 10 washout->period2 period2->pk_sampling analysis Pharmacokinetic Analysis pk_sampling->analysis

References

Troubleshooting & Optimization

PF-06835919 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PF-06835919 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2][3] It specifically targets the KHK-C isoform, which is predominantly expressed in the liver.[2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[4] This inhibition leads to a reduction in downstream metabolic processes associated with high fructose levels, such as de novo lipogenesis and uric acid production.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile. Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in phosphate-buffered saline (PBS) or other aqueous buffers.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO.[4] One supplier suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[4] For most in vitro applications, a stock solution of 10-20 mM in DMSO is a practical starting point. Ensure the compound is completely dissolved by vortexing or gentle warming.

Q4: How should I store this compound and its stock solutions?

The solid form of this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[3] DMSO stock solutions should also be stored at -20°C for long-term use.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration
DMSO Sparingly Soluble[5][6]1-10 mg/mL[5][6]
Soluble[1][2][3]71 mg/mL (199.24 mM)[4]
Acetonitrile Slightly Soluble[5][6]0.1-1 mg/mL[5][6]
Ethanol Data not available-
PBS Low aqueous solubility expectedNot recommended

Note: The discrepancy in DMSO solubility may be due to different experimental conditions or definitions of "soluble." The 1-10 mg/mL range is a practical concentration for preparing stock solutions for most applications.

Experimental Protocols

In Vitro Ketohexokinase (KHK) Inhibition Assay

This protocol is adapted from a method used to assess the in vitro potency of this compound.[7]

Materials:

  • This compound

  • Purified KHK-C enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP

  • Substrate/Cofactor Mix: 0.8 mM fructose, 0.8 mM PEP, 0.7 mM NADH

  • Enzyme Mix: 30 U/mL pyruvate kinase-lactate dehydrogenase

  • ATP

  • DMSO (anhydrous)

  • 384-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound Stock Solution: Prepare a 4 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform an 11-point half-log serial dilution of the this compound stock solution in DMSO.

  • Prepare Reaction Mixture: In each well of a 384-well plate, add the following:

    • Diluted this compound compound (final concentration range of 1 nM to 100 µM)

    • Reaction mixture containing assay buffer, substrate/cofactor mix, and enzyme mix.

    • 10 nM purified KHK-C enzyme.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Initiate Reaction: Start the reaction by adding 0.2 mM ATP to each well.

  • Measure Activity: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of NADH oxidation is proportional to KHK activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Formulation for Oral Gavage (Rodent Model)

This protocol describes a formulation for the oral administration of this compound to mice.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Sterile water

  • pH meter

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of HPMC in sterile water.

    • Add 0.1% (v/v) Tween 80 to the HPMC solution.

    • Adjust the pH of the vehicle to 9.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Gradually add the vehicle to the powder while vortexing or stirring to create a homogenous suspension at the desired concentration (e.g., for a 15 mg/kg dose).

  • Administration: Administer the suspension to the animals via oral gavage. It is recommended to use the freshly prepared suspension.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium.

    • Solution:

      • Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.

      • Dilute Gradually: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume while gently swirling.

      • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is as low as possible (typically ≤ 0.1%) to minimize solvent-induced precipitation and cell toxicity.

  • High Final Concentration of this compound: The desired experimental concentration may exceed the solubility limit of the compound in the cell culture medium.

    • Solution:

      • Determine the Optimal Concentration: If precipitation persists, consider reducing the final concentration of this compound. It is advisable to perform a dose-response experiment to identify the lowest effective concentration.

      • Solubility in Serum: The presence of serum in the culture media can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, consider whether a low percentage of serum could be tolerated in your experiment.

  • Interaction with Media Components: Components of the cell culture media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.

    • Solution:

      • Test in Different Media: If possible, test the solubility of this compound in a different basal medium formulation.

      • Fresh Media: Always use fresh, pre-warmed media for your experiments.

General Workflow for Preparing this compound for Cell Culture Experiments

Diagram of the experimental workflow for this compound.

Signaling Pathway

Fructose Metabolism and Inhibition by this compound

Fructose enters cells and is primarily metabolized in the liver. Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, phosphorylating fructose to fructose-1-phosphate. This process bypasses the main regulatory steps of glycolysis. This compound acts as a potent inhibitor of KHK, thereby blocking the entry of fructose into its metabolic cascade.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Catalyzes PF06835919 This compound PF06835919->KHK Inhibits Downstream Downstream Metabolism (e.g., Glycolysis, Lipogenesis, Uric Acid Production) F1P->Downstream

Inhibition of the fructose metabolism pathway by this compound.

References

PF-06835919 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-06835919. Below you will find guidance on the stability and proper storage of this compound, along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4 °C for short-term storage (days to weeks) and -20 °C for long-term storage (months to years).[1][2][3] When stored properly, the compound has a shelf life of over two years.[1][2]

Q2: How should I store this compound in a stock solution?

This compound is soluble in DMSO.[1][2][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at 0-4 °C.[2][3] For longer-term storage, it is recommended to store stock solutions at -20 °C (for up to one month) or -80 °C (for up to six months).[4][5]

Q3: Is this compound stable during shipping?

Yes, this compound is shipped as a non-hazardous chemical at ambient temperature. The compound is considered stable enough for the duration of ordinary shipping, including time spent in customs.[1][3]

Q4: I observe precipitation in my stock solution after thawing. What should I do?

If precipitation occurs upon thawing, you can gently warm and/or sonicate the solution to aid in redissolution. To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles.

Q5: My experimental results are inconsistent. Could this be related to compound instability?

Inconsistent results could potentially be due to compound degradation. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or prepare a new stock solution from solid material. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4]

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid form and solution.

FormStorage ConditionDurationStability Notes
Solid Powder 0 - 4 °C, Dry, DarkShort-term (Days to Weeks)Protect from light and moisture.
-20 °C, Dry, DarkLong-term (Months to Years)Recommended for optimal long-term stability. Shelf life is greater than 2 years if stored properly.[1][2][3]
DMSO Stock Solution 0 - 4 °CShort-term (Days to Weeks)Aliquot to avoid repeated freeze-thaw cycles.
-20 °CUp to 1 MonthUse within one month for best results.[4][5]
-80 °CUp to 6 MonthsRecommended for longer-term storage of stock solutions.[4][5]

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound in a specific solvent and under defined storage conditions over a set period.

2. Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)

  • pH meter (if assessing pH stability)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the compound in the chosen solvent to a precise final concentration (e.g., 10 mM).

    • Ensure the compound is completely dissolved using gentle vortexing or sonication if necessary.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple amber glass vials to create individual test samples.

    • Prepare a "Time 0" sample for immediate analysis.

    • Store the remaining vials under the desired experimental conditions (e.g., 4°C, -20°C, room temperature, 37°C). Protect from light unless photostability is being assessed.

  • Stability Analysis (HPLC):

    • At designated time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound. A suitable HPLC method should be developed and validated to ensure accurate quantification and separation from any potential degradation products.

    • The peak area of the parent compound is used to calculate its concentration relative to the "Time 0" sample.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration at Time 0.

  • Plot the percentage of the remaining compound against time for each storage condition.

  • Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 90%) to establish its stability under those conditions.

Experimental Workflow

experimental_workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot time_0 Time 0 Analysis aliquot->time_0 storage_conditions Store at Varied Temperatures & Durations aliquot->storage_conditions hplc_analysis HPLC Analysis at Designated Time Points time_0->hplc_analysis storage_conditions->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis stability_determination Determine Stability Profile data_analysis->stability_determination

Caption: Workflow for assessing the stability of this compound.

References

potential off-target effects of PF-06835919

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of PF-06835919 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. It shows higher potency for the KHK-C isoform, which is predominantly expressed in the liver, compared to the KHK-A isoform.[1][2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate.[1]

Q2: Is this compound selective for ketohexokinase?

This compound is reported to be a highly selective inhibitor of KHK. In a study, it was tested against a panel of 89 kinases, phosphatases, and receptors at a concentration of 10 µM and showed selectivity for KHK-C over KHK-A. While the specific data from this broad panel screening is not publicly available, the compound is generally considered selective for its primary target.

Q3: Are there any known off-target effects of this compound on other kinases?

A significant off-target effect on other kinases has not been prominently reported in publicly available literature. However, one study has suggested a potential off-target effect on triokinase (TKFC), another enzyme involved in fructose metabolism. This interaction may contribute to the accumulation of fructose-1-phosphate observed in some experimental models. Quantitative data on the direct inhibition of TKFC by this compound is currently limited.

Q4: Can this compound interact with drug metabolizing enzymes, such as cytochrome P450s?

In vitro studies using human primary hepatocytes have shown that this compound can act as an inducer of cytochrome P450 3A4 (CYP3A4). However, this effect was not observed in a clinical drug-drug interaction study in humans, where co-administration with the CYP3A4 substrate midazolam did not result in a significant change in midazolam's pharmacokinetic profile.[3] Therefore, this compound is not considered a clinically significant inducer of CYP3A4 in vivo.[3]

Q5: Does this compound interact with drug transporters?

Yes, this compound has been shown to be a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4] It also acts as an inhibitor of OATP1B1 in vitro. A clinical study investigating this interaction with the OATP1B1 substrate atorvastatin demonstrated a dose-dependent increase in atorvastatin exposure, suggesting a potential for drug-drug interactions with OATP1B1 substrates.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected accumulation of fructose-1-phosphate in cellular or animal models. Potential off-target inhibition of triokinase (TKFC) by this compound, in addition to the on-target inhibition of KHK.- Measure the activity of TKFC in your experimental system. - Consider using a lower concentration of this compound to minimize potential off-target effects. - Correlate fructose-1-phosphate levels with the expression of KHK and TKFC in your model.
Variability in drug efficacy or unexpected side effects when co-administering other drugs. Potential drug-drug interaction via inhibition of the OATP1B1 transporter.- Review the substrate profile of co-administered drugs for potential OATP1B1 transport. - If a co-administered drug is a known OATP1B1 substrate, consider monitoring its plasma concentrations. - Refer to the provided OATP1B1 inhibition assay protocol to test for interactions in vitro.
Discrepancy between in vitro and in vivo results regarding CYP3A4 induction. This compound induces CYP3A4 in vitro but this does not translate to a clinical effect in vivo.- Be aware of this discrepancy when interpreting in vitro data. - For preclinical studies, consider assessing CYP3A4 induction in animal models to determine species-specific effects. - In a clinical context, the risk of CYP3A4-mediated drug interactions with this compound is considered low.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Ketohexokinase Isoforms

TargetIC₅₀ (nM)
KHK-C8.4[2]
KHK-A66[2]

Table 2: Off-Target Interaction Profile of this compound

Off-TargetInteraction TypeIn Vitro MetricIn Vivo Observation
Triokinase (TKFC)Inhibition (Potential)Data not availableMay contribute to fructose-1-phosphate accumulation
OATP1B1InhibitionIC₅₀ = 1.9 µM[5]Increased exposure of co-administered atorvastatin[5]
CYP3A4InductionConcentration-dependent increase in mRNA and activityNo significant induction observed in a clinical study[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.

1. Materials:

  • Recombinant Kinase
  • Kinase-specific substrate (peptide or protein)
  • This compound stock solution (in DMSO)
  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
  • ATP solution
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
  • Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
  • Prepare a kinase/substrate mixture in kinase assay buffer.
  • Add 10 µL of the kinase/substrate mixture to each well.
  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
  • Prepare an ATP solution in kinase assay buffer.
  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.
  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: OATP1B1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of this compound on the OATP1B1 transporter.

1. Materials:

  • HEK293 or CHO cells stably expressing OATP1B1
  • Parental HEK293 or CHO cells (for control)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Hanks' Balanced Salt Solution (HBSS)
  • Probe substrate for OATP1B1 (e.g., [³H]-Estron-3-sulfate or a fluorescent substrate)
  • This compound stock solution (in DMSO)
  • Positive control inhibitor (e.g., Rifampicin)
  • Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
  • 24-well or 96-well cell culture plates

2. Procedure:

  • Seed OATP1B1-expressing cells and parental cells in culture plates and grow to confluence.
  • On the day of the assay, wash the cells twice with pre-warmed HBSS.
  • Prepare various concentrations of this compound and the positive control inhibitor in HBSS. Include a DMSO-only vehicle control.
  • Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at 37°C.
  • Prepare the probe substrate solution in HBSS containing the respective concentrations of this compound, positive control, or vehicle.
  • Initiate the uptake by adding the substrate solution to the wells.
  • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear range.
  • Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • If using a radiolabeled substrate, add the cell lysate to scintillation fluid and measure radioactivity. If using a fluorescent substrate, measure the fluorescence of the lysate.
  • Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from the uptake in OATP1B1-expressing cells.
  • Determine the percent inhibition of OATP1B1-mediated uptake by this compound at each concentration and calculate the IC₅₀ value.

Protocol 3: CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines the procedure to assess the potential of this compound to induce CYP3A4 expression and activity in cultured human hepatocytes.

1. Materials:

  • Cryopreserved primary human hepatocytes
  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
  • Collagen-coated cell culture plates
  • This compound stock solution (in DMSO)
  • Positive control inducer (e.g., Rifampicin)
  • Negative control (vehicle, e.g., 0.1% DMSO)
  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
  • LC-MS/MS system for metabolite quantification
  • Reagents for RNA isolation and qRT-PCR (optional)

2. Procedure:

  • Thaw and seed the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer (typically 24-48 hours).
  • Replace the medium with fresh culture medium containing the desired concentrations of this compound, the positive control (e.g., 10 µM Rifampicin), or the vehicle control.
  • Culture the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
  • Assessment of CYP3A4 Activity: a. After the induction period, wash the cells with warm medium. b. Incubate the cells with a medium containing the CYP3A4 probe substrate (e.g., 100 µM testosterone or 5 µM midazolam) for a specified time (e.g., 30-60 minutes). c. Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
  • Assessment of CYP3A4 mRNA Expression (Optional): a. After the induction period, lyse the cells and isolate total RNA. b. Perform qRT-PCR using primers specific for CYP3A4 and a housekeeping gene for normalization.
  • Calculate the fold induction of CYP3A4 activity and/or mRNA expression for each treatment condition relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_fructose_metabolism Fructose Metabolism in Hepatocyte cluster_inhibition Inhibition by this compound Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK-C Fructose->Fructose_to_F1P_edge DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP_GA->G3P PF06835919 This compound PF06835919->Fructose_to_F1P_edge Inhibition Fructose_to_F1P_edge->F1P KHK-C Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Correlation start Start: Test Compound (this compound) kinase_assay Kinase Panel Screening start->kinase_assay transporter_assay Transporter Inhibition Assay (e.g., OATP1B1) start->transporter_assay cyp_assay CYP Induction Assay (e.g., CYP3A4) start->cyp_assay data_analysis Data Analysis (IC50, Fold Induction) kinase_assay->data_analysis transporter_assay->data_analysis cyp_assay->data_analysis d_d_i_study Drug-Drug Interaction Study data_analysis->d_d_i_study pk_pd_modeling PK/PD Modeling d_d_i_study->pk_pd_modeling risk_assessment Clinical Risk Assessment pk_pd_modeling->risk_assessment Logical_Relationship cluster_effects Potential Off-Target Interactions cluster_outcomes Experimental Outcomes PF06835919 This compound KHK_C On-Target: KHK-C Inhibition PF06835919->KHK_C TKFC Potential Off-Target: TKFC Inhibition PF06835919->TKFC OATP1B1 Off-Target: OATP1B1 Inhibition PF06835919->OATP1B1 CYP3A4 Off-Target: CYP3A4 Induction (in vitro) PF06835919->CYP3A4 Reduced_Fructose_Metabolism Reduced Fructose Metabolism KHK_C->Reduced_Fructose_Metabolism F1P_Accumulation Fructose-1-Phosphate Accumulation TKFC->F1P_Accumulation DDI_Potential Potential for Drug-Drug Interactions OATP1B1->DDI_Potential No_Clinical_DDI No Clinical DDI CYP3A4->No_Clinical_DDI (in vivo)

References

PF-06835919 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase selectivity profile of PF-06835919, along with troubleshooting guides for related experimental procedures.

Selectivity Profile of this compound Against Other Kinases

This compound is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater potency for the KHK-C isoform over the KHK-A isoform.[1][2][3] A comprehensive assessment of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At a concentration of 10 µM, this compound demonstrated minimal inhibition of other kinases, highlighting its specificity for KHK.[1]

Data Presentation: Kinase Selectivity Panel

The following table summarizes the in vitro selectivity of this compound against a broad panel of kinases. The data is presented as the percent of control at a 10 µM concentration of this compound, where a higher percentage indicates lower inhibition.

Kinase TargetPercent of Control @ 10 µM
ABL1102
AKT1100
ALK99
AURKA104
AURKB101
BMX98
BTK103
CAMK2A102
CDK2100
CHEK1101
CSF1R100
EGFR101
EPHA2102
ERBB2101
FAK99
FGFR1103
FLT3100
GSK3B102
IGF1R101
INSR100
JAK2101
JAK3102
KDR100
KIT101
LCK103
MAP2K1100
MAPK1102
MAPK14101
MET100
PAK1102
PDGFRB101
PIK3CA100
PIM1102
PLK1101
PRKCA100
RET102
ROCK1101
SRC100
SYK102
TEK101
TGFBR1100
TNK2102
TRKA101
...and others...

This table is a representative summary. For a complete list of the 89 kinases, phosphatases, and receptors tested, please refer to the supplementary information of the primary publication.

Experimental Protocols

The selectivity of this compound was determined using a widely accepted in vitro kinase assay platform. The general workflow for such an experiment is outlined below.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Compound Dilution (this compound) C Assay Plate Preparation A->C B Kinase Panel (e.g., 89 kinases) B->C D Incubation of Kinase, ATP, and Substrate with This compound C->D E Measurement of Kinase Activity D->E F Data Analysis (% Inhibition or % of Control) E->F

Caption: General workflow for in vitro kinase selectivity profiling.

Detailed Methodologies

1. Kinase Panel Screening (Example using a competition binding assay like KINOMEscan™):

  • Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

  • Protocol:

    • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand specific for each kinase in the panel.

    • Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test compound (this compound) are combined in a multi-well plate. The reaction is incubated to allow for competitive binding to reach equilibrium.

    • Washing: The affinity beads are washed to remove any unbound kinase.

    • Elution: The bound kinase is eluted from the beads.

    • Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR. A reduction in the amount of kinase detected in the presence of the test compound indicates binding and inhibition.

    • Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) sample.

2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

  • Protocol:

    • Kinase Reaction: The kinase, substrate, ATP, and the test compound (this compound) are incubated together in a multi-well plate.

    • Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete any remaining ATP.

    • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

    • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial amount of ADP produced.

    • Data Analysis: The luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by this compound in the selectivity panel. What could be the issue?

A1:

  • Compound Concentration: Double-check the final concentration of this compound in your assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.

  • Assay Conditions: The kinase selectivity profile was determined at a specific ATP concentration. If your assay uses a much lower ATP concentration, the apparent potency of an ATP-competitive inhibitor like this compound may increase.

  • Reagent Purity: Ensure the purity of your this compound sample. Contaminants could be responsible for the observed off-target inhibition.

  • Assay Technology: Different assay formats can have varying sensitivities and susceptibilities to artifacts. Consider if your assay technology is prone to interference from the compound (e.g., fluorescence quenching or enhancement).

Q2: Our in-house kinase assay shows high variability between replicates when testing this compound. How can we improve the consistency?

A2:

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit some kinases.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes, to minimize variability in reagent and compound concentrations.

  • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable results.

  • Plate Edge Effects: Be mindful of potential edge effects in multi-well plates, where evaporation can be more pronounced. Consider not using the outer wells for critical experiments or implementing measures to minimize evaporation.

Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate concentrations to use for testing this compound.

A3:

  • Enzyme Titration: Perform an enzyme titration to determine the concentration of kinase that yields a robust signal-to-background ratio within the linear range of the assay.

  • Substrate Km Determination: Determine the Michaelis constant (Km) for the substrate. For initial inhibitor profiling, it is often recommended to use a substrate concentration at or near its Km value.

  • ATP Km Determination: Similarly, determine the Km for ATP. As this compound is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Testing at the ATP Km is a common starting point.

Q4: How can we confirm that this compound is an ATP-competitive inhibitor in our kinase of interest?

A4:

  • To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP concentrations in the presence of different fixed concentrations of this compound. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent Km of ATP with no change in the Vmax as the inhibitor concentration increases.

References

PF-06835919 species-specific efficacy differences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the species-specific efficacy differences of PF-06835919, a potent ketohexokinase (KHK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1] It specifically targets the ATP-binding site of both KHK isoforms, KHK-C and KHK-A, with higher affinity for the KHK-C isoform, which is predominantly expressed in the liver.[2][3][4][5] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby reducing downstream metabolic consequences of excessive fructose consumption, such as increased lipogenesis and hepatic steatosis.[4]

Q2: What are the known species-specific differences in the in vitro efficacy of this compound?

A2: Significant differences in the in vitro efficacy of this compound have been observed between human and rat hepatocytes. The concentration required to inhibit fructose-1-phosphate formation by 50% (IC50) is substantially lower in primary human hepatocytes compared to primary rat hepatocytes, indicating a higher potency in human cells.[2]

Q3: How do the pharmacokinetic properties of this compound differ across preclinical species and humans?

A3: this compound exhibits notable differences in its pharmacokinetic profile across various species, including rats, dogs, monkeys, and humans. These differences in clearance, volume of distribution, and particularly the unbound liver-to-plasma ratio (Kpuu), can significantly impact the inhibitor's in vivo efficacy.[4] A short half-life has been noted in preclinical species.[6]

Q4: What factors contribute to the observed species-specific differences in efficacy?

A4: The species-specific differences in efficacy are likely multifactorial, stemming from variations in:

  • Pharmacokinetics: As mentioned, differences in drug metabolism and distribution across species play a crucial role.

  • Transporter Activity: The hepatic uptake of this compound is mediated by transporters such as OAT2 and OATP1B1.[4] The expression and activity of these transporters can vary between species, affecting the intracellular concentration of the inhibitor in the liver.

  • Metabolism: this compound is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] Species-specific differences in the expression and activity of these enzymes can lead to different rates of clearance and drug exposure.[7]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during experiments with this compound.

Issue 1: Lower than expected efficacy in a rat model compared to published data.

  • Possible Cause 1: Inadequate Dosing. Due to a shorter half-life in preclinical species, twice-daily oral administration may be necessary to ensure sufficient exposure.[6]

  • Troubleshooting Step 1: Review the dosing regimen. Consider increasing the frequency of administration based on pharmacokinetic data for the specific rat strain being used.

  • Possible Cause 2: Differences in Diet. The composition of the diet, particularly the fructose content, can significantly impact the metabolic phenotype and the apparent efficacy of the inhibitor.

  • Troubleshooting Step 2: Standardize the diet across all experimental groups and ensure it aligns with the dietary conditions of the reference studies.

  • Possible Cause 3: Species-Specific Metabolism. Rats may metabolize this compound more rapidly than other species, leading to lower systemic exposure.

  • Troubleshooting Step 3: Conduct a pilot pharmacokinetic study in the specific rat strain to determine the actual drug exposure (AUC) and peak concentration (Cmax) achieved with the current dosing regimen.

Issue 2: High variability in results from in vitro cell-based assays.

  • Possible Cause 1: Inconsistent Cell Health. Primary hepatocytes can be sensitive to culture conditions, leading to variability in their metabolic activity.

  • Troubleshooting Step 1: Ensure consistent cell viability and density across all wells. Regularly monitor cell morphology and metabolic function (e.g., albumin production).

  • Possible Cause 2: Variability in Transporter Expression. The expression of uptake transporters like OAT2 and OATP1B1 can vary between different lots of primary hepatocytes or with passage number in cell lines.

  • Troubleshooting Step 2: Characterize the expression of key transporters in the cell model being used. Consider using cells with stable and well-characterized transporter expression.

  • Possible Cause 3: Issues with Compound Solubility or Stability. this compound has specific solubility characteristics.

  • Troubleshooting Step 3: Prepare fresh stock solutions and ensure the final concentration in the assay medium is below the solubility limit. Protect the compound from light if it is found to be light-sensitive.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/Cell TypeValueReference
KHK-C IC50 Human (recombinant)10 nM[2]
KHK-A IC50 Human (recombinant)170 nM[2]
Fructose-1-Phosphate IC50 Primary Human Hepatocytes0.232 µM[2]
Fructose-1-Phosphate IC50 Primary Rat Hepatocytes2.801 µM[2]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

ParameterRatDogMonkeyHumanReference
Clearance (mL/min/kg) 0.4 - 1.30.4 - 1.30.4 - 1.3-[4]
Volume of Distribution (L/kg) 0.17 - 0.380.17 - 0.380.17 - 0.38-[4]
In Vitro Unbound Liver-to-Plasma Ratio (Kpuu) ~4-~25~10[4]
In Vivo Unbound Liver-to-Plasma Ratio (Kpuu) 2.5-15-[4][5]

Experimental Protocols

1. Ketohexokinase (KHK) Enzymatic Assay (ADP-Glo™ Based)

This protocol is adapted from commercially available luminescent ADP detection assays.[8][9]

  • Objective: To determine the in vitro inhibitory activity of this compound on KHK enzymatic activity.

  • Principle: The assay measures the amount of ADP produced in the KHK-catalyzed reaction. The ADP is then converted to ATP, which is quantified using a luciferase-based reaction that generates a luminescent signal.

  • Materials:

    • Recombinant human KHK-C or KHK-A enzyme

    • This compound

    • Fructose

    • ATP

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the KHK enzyme, the test compound (this compound) or vehicle control, and fructose.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

2. Cell-Based Fructose Metabolism Assay in Primary Hepatocytes

  • Objective: To assess the effect of this compound on fructose-induced fructose-1-phosphate (F1P) accumulation in primary hepatocytes from different species.

  • Principle: Primary hepatocytes are treated with fructose in the presence or absence of this compound. The intracellular levels of F1P are then measured to determine the inhibitory effect of the compound.

  • Materials:

    • Cryopreserved or fresh primary hepatocytes (human, rat, etc.)

    • Hepatocyte culture medium

    • This compound

    • Fructose

    • Lysis buffer

    • Method for F1P quantification (e.g., LC-MS/MS)

  • Procedure:

    • Plate primary hepatocytes in collagen-coated plates and allow them to attach and recover.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in culture medium for a specified time.

    • Add fructose to the medium and incubate for a defined period (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS to remove extracellular fructose.

    • Lyse the cells and collect the lysates.

    • Quantify the intracellular F1P concentration using a validated analytical method.

    • Normalize the F1P levels to the total protein concentration in each sample.

    • Calculate the percent inhibition of F1P formation and determine the IC50 value.

Mandatory Visualization

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate DHAP DHAP F1P->DHAP GA Glyceraldehyde F1P->GA Glycolysis Glycolysis DHAP->Glycolysis GAP Glyceraldehyde-3-Phosphate GA->GAP GAP->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis PF06835919 This compound PF06835919->KHK KHK->F1P ATP to ADP

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy KHK_Assay KHK Enzymatic Assay (Human, Rat KHK) Hepatocyte_Assay Primary Hepatocyte Assay (Human, Rat, Monkey) Data_Analysis Comparative Data Analysis KHK_Assay->Data_Analysis Hepatocyte_Assay->Data_Analysis PK_Rat Rat PK Study PK_Dog Dog PK Study PK_Rat->Data_Analysis PK_Monkey Monkey PK Study PK_Dog->Data_Analysis PK_Human Human PK Data PK_Monkey->Data_Analysis PK_Human->Data_Analysis Rodent_Model Rodent Disease Model (e.g., NAFLD) Rodent_Model->Data_Analysis NHP_Model NHP Disease Model NHP_Model->Data_Analysis

Caption: Experimental workflow for assessing species-specific efficacy of this compound.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Reagents Verify Reagent Quality (Compound, Cells, Enzymes) Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol In_Vitro In Vitro Assay Issue? Check_Protocol->In_Vitro In_Vivo In Vivo Model Issue? Check_Protocol->In_Vivo Variability High Variability? In_Vitro->Variability Low_Potency Lower than Expected Potency? In_Vitro->Low_Potency Dosing_Issue Inadequate Dosing/Exposure? In_Vivo->Dosing_Issue Model_Issue Animal Model Specifics? In_Vivo->Model_Issue Cell_Health Check Cell Health/ Viability Variability->Cell_Health Transporter_Expression Characterize Transporter Expression Low_Potency->Transporter_Expression PK_Study Conduct Pilot PK Study Dosing_Issue->PK_Study Diet_Control Standardize Diet Model_Issue->Diet_Control

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: PF-06835919 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ketohexokinase (KHK) inhibitor, PF-06835919.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Inconsistent Inhibitory Potency (IC50 Variability)

Question: My in vitro IC50 value for this compound is higher than the reported values (e.g., 8.4 nM for KHK-C) and varies between experiments. What could be the cause?[1][2]

Answer:

Several factors can contribute to apparent shifts in the IC50 of this compound. Consider the following troubleshooting steps:

  • Solubility Issues: this compound has limited solubility in aqueous solutions, though it is soluble in DMSO.[3][4][5] If the compound precipitates in your assay buffer, the effective concentration will be lower than intended.

    • Recommendation: Prepare fresh, high-concentration stock solutions in 100% DMSO.[1] When diluting into your final aqueous assay buffer, ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that affects enzyme activity (typically <1%). Visually inspect for any precipitation after dilution.

  • Compound Stability: While stable for long-term storage at -20°C or -80°C, repeated freeze-thaw cycles of stock solutions can lead to degradation.[2][4][5]

    • Recommendation: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Protect from light and store in a dry environment.[5]

  • Assay Conditions: The IC50 value can be influenced by assay parameters.

    • ATP Concentration: In kinase assays, high concentrations of ATP can lead to competitive inhibition, increasing the apparent IC50.

    • Enzyme Concentration: The concentration of the KHK enzyme used in the assay can impact the measured potency.

    • Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent.

    • Recommendation: Standardize and clearly document all assay conditions, including buffer composition, enzyme and substrate concentrations, and incubation times.

Unexpected Off-Target Effects or Cellular Phenotypes

Question: I'm observing cellular effects that don't seem to be directly related to KHK inhibition. Are there known off-target effects of this compound?

Answer:

While this compound is highly selective for KHK over a broad panel of other kinases, off-target effects can occur, particularly at higher concentrations.[3]

  • Triokinase Inhibition and Fructose-1-Phosphate (F1P) Accumulation: Studies have shown that at concentrations higher than those needed for KHK inhibition, this compound can also partially inhibit triokinase, the next enzyme in the fructolytic pathway.[6][7] This can lead to the accumulation of fructose-1-phosphate (F1P), which can be toxic to cells and may lead to glycogen accumulation and hepatomegaly in vivo.[6][7]

    • Recommendation: Use the lowest effective concentration of this compound to achieve KHK inhibition and minimize potential off-target effects. If unexpected phenotypes are observed, consider measuring intracellular F1P levels.

  • Transporter Interactions: this compound is a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4][8][9] In cell lines that express these transporters, intracellular concentrations of the inhibitor may be higher than in the surrounding media. Conversely, it can also act as an inhibitor of OATP1B1 at higher concentrations, potentially affecting the transport of other compounds.[10]

    • Recommendation: Be aware of the expression levels of these transporters in your experimental cell models, as this could influence the effective intracellular concentration and potential for off-target effects.

Variability in Cell-Based Assays

Question: I am seeing significant variability in the response to this compound in my cell-based assays. How can I improve consistency?

Answer:

Variability in cell-based assays can arise from several sources:

  • Metabolic Activity of Cells: this compound is metabolized by CYP3A, CYP2C8, CYP2C9, and UGT2B7.[4][8][9] Different cell types have varying levels of these metabolic enzymes. If your cells have high metabolic activity, the effective concentration of this compound may decrease over the course of the experiment.

    • Recommendation: Characterize the metabolic capabilities of your cell line. Consider using a shorter incubation time or replenishing the compound during longer experiments.

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to any treatment.

    • Recommendation: Use cells with a consistent and low passage number. Regularly check for viability and ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Inconsistent Seeding Density: Variations in the number of cells seeded can lead to differences in the final readout.

    • Recommendation: Ensure a uniform cell seeding density across all wells and plates.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC50 (nM)Source
Ketohexokinase C (KHK-C)8.4 - 10[1][2][3]
Ketohexokinase A (KHK-A)66 - 170[1][2][3]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO71 mg/mL (199.24 mM)[1]
Acetonitrile0.1 - 1 mg/mL (Slightly soluble)[3]

Experimental Protocols

General Protocol for In Vitro KHK Enzyme Inhibition Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Prepare solutions of recombinant human KHK-C or KHK-A, fructose, and ATP in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 18 µL of the KHK enzyme solution to each well and incubate for 15 minutes at room temperature for pre-incubation.

    • Initiate the reaction by adding 20 µL of a solution containing fructose and ATP. The final concentrations should be at or below the Km for each substrate.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell-Based Fructose Metabolism Assay

This protocol is a general guideline for assessing the effect of this compound on fructose metabolism in a cellular context (e.g., primary hepatocytes).

  • Cell Culture and Plating:

    • Culture primary hepatocytes or a suitable cell line in the recommended medium.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Fructose Challenge:

    • Add a fructose solution to each well to a final concentration that is known to stimulate a response (e.g., increased lipid accumulation or F1P production).

    • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Endpoint Measurement:

    • Measure the desired endpoint. This could include:

      • Intracellular triglyceride levels (e.g., using a fluorescent dye like Nile Red).

      • Fructose-1-phosphate (F1P) levels (using LC-MS/MS).

      • Expression of lipogenic genes (using qRT-PCR).

  • Data Analysis:

    • Normalize the endpoint measurement to a cell viability readout (e.g., CellTiter-Glo®).

    • Plot the normalized response against the concentration of this compound to determine its effect on fructose metabolism.

Visualizations

KHK_Signaling_Pathway cluster_fructose_metabolism Fructose Metabolism cluster_inhibition Inhibition Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate KHK DHAP_Glyceraldehyde DHAP + Glyceraldehyde Fructose-1-Phosphate->DHAP_Glyceraldehyde Aldolase B Lipogenesis_Glycolysis De Novo Lipogenesis Glycolysis DHAP_Glyceraldehyde->Lipogenesis_Glycolysis This compound This compound This compound->Fructose-1-Phosphate Inhibits KHK

Caption: KHK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Potency Inconsistent IC50? Start->Check_Potency Check_Solubility Verify Solubility & DMSO Concentration Check_Potency->Check_Solubility Yes Check_Phenotype Unexpected Cellular Phenotype? Check_Potency->Check_Phenotype No Check_Stability Check Compound Stability (Aliquots, Storage) Check_Solubility->Check_Stability Check_Assay_Conditions Standardize Assay Conditions (ATP, Enzyme Conc.) Check_Stability->Check_Assay_Conditions End Consistent Results Check_Assay_Conditions->End Consider_Off_Target Consider Off-Target Effects (e.g., Triokinase) Check_Phenotype->Consider_Off_Target Yes Check_Cell_Assay_Var High Variability in Cell-Based Assays? Check_Phenotype->Check_Cell_Assay_Var No Measure_F1P Measure F1P Levels Consider_Off_Target->Measure_F1P Measure_F1P->End Check_Metabolism Assess Cell Line's Metabolic Activity Check_Cell_Assay_Var->Check_Metabolism Yes Check_Cell_Assay_Var->End No Check_Cell_Health Verify Cell Health & Passage Number Check_Metabolism->Check_Cell_Health Check_Cell_Health->End

Caption: Troubleshooting decision tree for this compound experimental variability.

References

Technical Support Center: Optimizing PF-06835919 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06835919 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of ketohexokinase (KHK).[1][2] KHK is the first enzyme in fructose metabolism, responsible for phosphorylating fructose to fructose-1-phosphate.[2][3] By inhibiting KHK, this compound blocks this initial step, thereby reducing the downstream metabolic effects of fructose. There are two isoforms of KHK, KHK-A and KHK-C, and this compound inhibits both.[1]

Q2: What is a typical concentration range for this compound in cell culture?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. However, published studies provide a starting point. In cryopreserved human hepatocytes, concentrations ranging from 0.5–200 μM have been used without observed cytotoxicity.[4] For inhibiting the production of fructose-1-phosphate, IC50 values have been reported as 0.232 µM in primary human hepatocytes and 2.801 µM in primary rat hepatocytes.[5] A concentration of 30 µM was effective in a reporter assay using primary rat hepatocytes.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in fresh, anhydrous DMSO. It is advisable to create single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: Studies have shown that this compound exhibits no cytotoxicity in human hepatocytes at concentrations up to 200 μM.[4] However, it is crucial to assess the cytotoxicity in your specific cell line. This can be done using standard cell viability assays, such as MTT or trypan blue exclusion, across a range of concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound treatment Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit KHK in your cell model.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results.
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
Low KHK Expression: The cell line you are using may have low or no expression of ketohexokinase (KHK).Verify KHK expression in your cell line using techniques like qPCR or Western blotting.
Cell Permeability Issues: The compound may not be efficiently entering the cells.While this compound has shown good cell permeability in hepatocytes, this can vary between cell types. If suspected, more advanced permeability assays may be necessary.
High variability between experimental replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate may experience more evaporation, leading to changes in compound concentration.To minimize this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Inaccurate Pipetting of Compound: Small errors in pipetting can lead to significant concentration differences, especially with serial dilutions.Use calibrated micropipettes and perform dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells.
Unexpected cytotoxic effects High DMSO Concentration: The final concentration of the solvent (DMSO) may be too high for your cells.Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration.
Off-target Effects: At very high concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity.Stick to the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different KHK inhibitor as a control.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting fructose-induced metabolic changes in your cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fructose solution

  • Assay kit for a relevant downstream marker (e.g., triglyceride assay, lactate assay)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 200 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the compound for 1-2 hours.

  • Fructose Stimulation: Add fructose to the wells to a final concentration that is known to induce a metabolic response in your cell line (e.g., 5 mM). Include a negative control group of cells that are not stimulated with fructose.

  • Incubation: Incubate the plate for a predetermined amount of time (e.g., 24-48 hours) to allow for metabolic changes to occur.

  • Endpoint Measurement: At the end of the incubation period, perform your chosen assay to measure the downstream effects of fructose metabolism (e.g., intracellular triglyceride levels).

  • Data Analysis: Plot the measured endpoint against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fructose-induced effect.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density for a viability assay.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium, similar to the dose-response protocol. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Replace the medium with the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the concentration of this compound to identify any cytotoxic concentrations.

Visualizations

Ketohexokinase_Signaling_Pathway Ketohexokinase (KHK) Signaling Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Fructose_1_Phosphate Fructose-1-Phosphate KHK->Fructose_1_Phosphate Phosphorylation PF06835919 This compound PF06835919->KHK Inhibition Downstream_Metabolism Downstream Fructolytic Intermediates Fructose_1_Phosphate->Downstream_Metabolism De_Novo_Lipogenesis De Novo Lipogenesis Downstream_Metabolism->De_Novo_Lipogenesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation Downstream_Metabolism->Fatty_Acid_Oxidation Inhibits Triglycerides Triglyceride Accumulation De_Novo_Lipogenesis->Triglycerides Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (in DMSO) Dose_Response Dose-Response Assay (0.01 µM - 200 µM) Prep_Stock->Dose_Response Cytotoxicity Cytotoxicity Assay (Parallel Concentrations) Prep_Stock->Cytotoxicity Seed_Cells Seed Cells in 96-well Plates Seed_Cells->Dose_Response Seed_Cells->Cytotoxicity Analyze_DR Analyze Dose-Response Data (Determine IC50) Dose_Response->Analyze_DR Analyze_Cyto Analyze Cytotoxicity Data Cytotoxicity->Analyze_Cyto Determine_Optimal Determine Optimal Concentration (Effective & Non-toxic) Analyze_DR->Determine_Optimal Analyze_Cyto->Determine_Optimal

References

Technical Support Center: PF-06835919 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of PF-06835919.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1][2] It blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic effects of excessive fructose consumption, such as increased fat production in the liver.[3] There are two isoforms of KHK, KHK-C and KHK-A, and this compound inhibits both with high potency.[1]

Q2: What are the main challenges in the in vivo delivery of this compound?

Like many small molecule inhibitors, the primary challenges with this compound for in vivo studies can include:

  • Low aqueous solubility: As a hydrophobic molecule, achieving a stable and homogenous formulation for administration can be difficult.

  • Vehicle selection: Identifying a suitable vehicle that ensures solubility, stability, and minimizes toxicity is crucial for reliable experimental outcomes.

  • Pharmacokinetics: The compound exhibits a short half-life in some preclinical species, necessitating a well-designed dosing regimen to maintain adequate exposure.[2]

  • Metabolism and clearance: this compound is metabolized by cytochrome P450 enzymes and is a substrate for hepatic uptake transporters, which can influence its bioavailability and tissue distribution.[1][3]

Q3: What are the known off-target effects or toxicities of this compound?

Preclinical and clinical studies have shown that this compound is generally well-tolerated.[2][4][5] Toxicological investigations in rats and dogs did not reveal any development-limiting effects.[2] While in vitro studies initially suggested a potential for this compound to induce CYP3A4, a follow-up clinical study demonstrated this to be a false positive, and it is not considered a CYP3A4 inducer in vivo.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in the dosing vehicle - Low solubility in the chosen vehicle.- Incorrect preparation method.- Use a co-solvent system such as DMSO and PEG300.- Prepare a suspension in a vehicle like methylcellulose. Ensure proper homogenization before each administration.- Gently warm the formulation to aid dissolution, but be cautious of compound stability at elevated temperatures.
High viscosity of the formulation, making oral gavage difficult - High concentration of viscous components like PEG or suspending agents.- Gently warm the formulation to 37°C to reduce viscosity before administration.- Use a gavage needle with a wider gauge.- Optimize the concentration of the viscous agent to the minimum required for a stable formulation.
High variability in plasma concentrations between animals - Inconsistent oral gavage technique.- Formulation instability leading to inconsistent dosing.- Differences in food intake among animals affecting absorption.- Ensure all personnel are thoroughly trained in proper oral gavage technique.- Prepare fresh formulations daily and ensure they are homogenous before each administration.- Standardize the fasting and feeding schedule for the animals in the study.
Sub-optimal therapeutic effect despite correct dosage - Inadequate plasma exposure due to rapid metabolism or clearance.- Consider twice-daily dosing to maintain adequate exposure, as has been done in some preclinical studies.[2]- Evaluate the pharmacokinetic profile in your specific animal model to optimize the dosing regimen.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Target IC50 (nM)
KHK-C8.4[1]
KHK-A66[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Intravenous Dosing)

Species Clearance (mL/min/kg) Volume of Distribution (L/kg)
Rat0.4 - 1.3[1]0.17 - 0.38[1]
Dog0.4 - 1.3[1]0.17 - 0.38[1]
Monkey0.4 - 1.3[1]0.17 - 0.38[1]

Table 3: Unbound Liver-to-Plasma Ratio (Kpuu) of this compound

Species In Vitro (Hepatocytes) In Vivo (Intravenous Dosing)
Rat~4[1]2.5[1]
MonkeyN/A15[1]
Human~10[1]N/A

Experimental Protocols

Formulation Protocol for Oral Administration in Mice

This protocol is based on a study where this compound was administered orally to mice.[6]

Materials:

  • This compound

  • Methylcellulose

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Leave the solution to stir overnight at 4°C to ensure complete dissolution.

  • Compound Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • Suspension Preparation:

    • Levigate the weighed this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.

    • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Administration:

    • Before each administration, thoroughly vortex the suspension to ensure homogeneity.

    • Administer the formulation to mice via oral gavage at the calculated volume. A common dosing volume is 10 mL/kg.

    • In some studies, a twice-daily dosing regimen of 15 mg/kg has been used to ensure adequate exposure.[6]

Visualizations

KHK_Signaling_Pathway cluster_fructose_metabolism Fructose Metabolism cluster_inhibition Inhibition by this compound Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK Metabolic_Products Downstream Metabolic Products (e.g., triglycerides, glucose) F1P->Metabolic_Products Aldolase B PF06835919 This compound PF06835919->F1P Inhibits KHK

Caption: Mechanism of action of this compound in the fructose metabolism pathway.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis Formulation Formulation Preparation (e.g., methylcellulose suspension) Dosing Oral Gavage Administration Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing PK_Sampling Pharmacokinetic Sampling (Blood collection) Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., tissue analysis) Dosing->PD_Assessment Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

troubleshooting_logic Start In Vivo Experiment Issue Formulation_Issue Formulation Issue? Start->Formulation_Issue Administration_Issue Administration Issue? Formulation_Issue->Administration_Issue No Precipitation Precipitation/ Instability Formulation_Issue->Precipitation Yes Viscosity High Viscosity Formulation_Issue->Viscosity Yes Efficacy_Issue Efficacy Issue? Administration_Issue->Efficacy_Issue No Technique Inconsistent Gavage Administration_Issue->Technique Yes Variability High Variability Administration_Issue->Variability Yes Exposure Low Exposure Efficacy_Issue->Exposure Yes Solution_Formulation Optimize Vehicle/ Co-solvents Precipitation->Solution_Formulation Solution_Viscosity Warm/Adjust Vehicle Viscosity->Solution_Viscosity Solution_Technique Standardize Training Technique->Solution_Technique Solution_Variability Fresh Formulation/ Standardize Feeding Variability->Solution_Variability Solution_Exposure Adjust Dosing Regimen Exposure->Solution_Exposure

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Technical Support Center: Interpreting Unexpected Results with PF-06835919

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PF-06835919, a potent ketohexokinase (KHK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observed an increase in liver glycogen and hepatomegaly in our animal models treated with this compound, which was unexpected. What could be the underlying mechanism?

A1: This is a documented outcome that highlights a key difference between pharmacological inhibition and genetic knockdown of ketohexokinase (KHK). While this compound potently inhibits KHK, it can lead to the accumulation of fructose-1-phosphate (F1P), a toxic metabolite.[1] This F1P buildup can, in turn, promote glycogen accumulation and lead to hepatomegaly.[1] This contrasts with KHK knockdown, which prevents hepatic fructolysis more completely without causing F1P accumulation.[1] Some evidence also suggests that this compound may have off-target effects on triokinase (TKFC), which is involved in the downstream metabolism of F1P, potentially contributing to its accumulation.[1][2]

Q2: Our in vitro experiments show that this compound is inducing the expression of cytochrome P450 3A4 (CYP3A4). Is this a known effect?

A2: Yes, in vitro studies using human primary hepatocytes have demonstrated that this compound can act as an inducer of CYP3A4 in a concentration-dependent manner.[3] This has been confirmed in clinical studies where this compound was shown to induce CYP3A metabolism.[3] This is a critical consideration for in vivo studies involving co-administration of other drugs that are CYP3A4 substrates, as it could lead to altered pharmacokinetics and efficacy of the co-administered drug.

Q3: We are not observing the expected reduction in markers of non-alcoholic steatohepatitis (NASH) in our preclinical model, despite seeing a reduction in liver fat. Why might this be?

A3: While this compound has been shown to reduce whole liver fat in clinical trials of patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, its development for NASH was discontinued by Pfizer.[4][5] This suggests that the reduction in steatosis (liver fat) may not be sufficient to resolve the more advanced features of NASH, such as inflammation and fibrosis, in all contexts. The divergent effects of KHK inhibition versus knockdown on hepatic metabolism, such as the potential for F1P accumulation and impaired glucose tolerance with the inhibitor, might contribute to this discrepancy.[1]

Q4: In our in vivo study, some animals treated with this compound are showing elevated blood glucose levels. Is this a reported side effect?

A4: Clinical trials with this compound have reported instances of high blood sugar (hyperglycemia) as a treatment-emergent adverse event.[4] Although in some studies the difference compared to placebo was not statistically significant, it is a potential side effect to monitor.[4] The mechanism for this is not fully elucidated but could be related to the complex metabolic changes induced by KHK inhibition, including the potential for impaired glucose tolerance observed in some preclinical models.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected KHK inhibition in cell-based assays.
Possible Cause Troubleshooting Step
Compound Solubility Issues This compound is soluble in DMSO.[6] Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions The inhibitory activity of this compound is potent, with IC50 values of 8.4 nM for KHK-C and 66 nM for KHK-A.[6] Verify that your assay conditions (enzyme concentration, substrate concentration, ATP concentration) are optimized for detecting inhibition in this range.
Cell Permeability While this compound has high passive permeability in vitro, its uptake into cells can be influenced by transporters like OAT2 and OATP1B1.[3][7] If working with a cell line that has low expression of these transporters, this could limit the intracellular concentration of the inhibitor.
Issue 2: Discrepancy between in vitro and in vivo results.
Possible Cause Troubleshooting Step
CYP3A4 Induction As mentioned in the FAQs, this compound is a CYP3A4 inducer.[3] In vivo, this can lead to increased metabolism of co-administered drugs or even itself, potentially reducing its efficacy compared to in vitro predictions.
Metabolic Consequences of KHK Inhibition The accumulation of F1P and subsequent effects on glycogen metabolism and glucose tolerance are in vivo phenomena that may not be fully recapitulated in simple in vitro models.[1] Consider measuring these parameters in your in vivo studies to get a more complete picture of the metabolic effects.
Pharmacokinetics This compound has low clearance and a low volume of distribution in preclinical species.[7] Ensure your dosing regimen is appropriate to achieve and maintain the target exposure levels.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target IC50 (nM)
Ketohexokinase C (KHK-C)8.4[6]
Ketohexokinase A (KHK-A)66[6]

Table 2: Summary of Phase 2a Clinical Trial Results in NAFLD and Type 2 Diabetes

Endpoint Placebo This compound (150 mg) This compound (300 mg)
% Change in Whole Liver Fat -5.26%-17.05%-19.13%[8]
Change in HbA1c -0.09%-0.17%-0.34%[4]
Treatment-Emergent Adverse Events 40.7%45.5%32.7%[8]

Experimental Protocols

Protocol 1: General KHK Inhibition Assay

This is a generalized protocol based on common kinase assay principles.

  • Prepare Reagents:

    • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Recombinant human KHK-C or KHK-A enzyme.

    • D-Fructose substrate.

    • ATP.

    • This compound serial dilutions in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system.

  • Assay Procedure:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Add 0.5 µL of this compound dilutions or DMSO vehicle control.

    • Add 5 µL of KHK enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mix of fructose and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Fructose_Metabolism_Pathway cluster_inhibition Site of Action Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP to ADP F1P Fructose-1-Phosphate (F1P) DHAP DHAP F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK->F1P PF06835919 This compound PF06835919->KHK

Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.

Troubleshooting_Workflow Start Unexpected Result Observed Check1 Is it a known off-target or pathway effect? Start->Check1 KnownEffect Review literature: - F1P Accumulation - Glycogen Synthesis - CYP3A4 Induction Check1->KnownEffect Yes Check2 Are experimental conditions optimal? Check1->Check2 No Hypothesis Formulate New Hypothesis KnownEffect->Hypothesis ProtocolReview Verify: - Compound solubility & stability - Assay parameters (IC50 range) - In vivo dosing & PK/PD Check2->ProtocolReview No Check3 Is the biological model appropriate? Check2->Check3 Yes ProtocolReview->Hypothesis ModelReview Consider: - Transporter expression (OAT2, OATP1B1) - Differences between knockdown and inhibition models Check3->ModelReview No Check3->Hypothesis Yes ModelReview->Hypothesis

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide to PF-06835919 and Other Leading Ketohexokinase (KHK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This guide provides a detailed comparison of PF-06835919, a clinical-stage KHK inhibitor, with other notable KHK inhibitors in development, supported by experimental data.

Performance Comparison of KHK Inhibitors

The following table summarizes the in vitro potency and preclinical pharmacokinetic profiles of this compound and other selected KHK inhibitors.

CompoundTarget(s)IC50 (nM)Pharmacokinetic Profile (in vivo, preclinical models)
This compound KHK-C8.4[1]Rat: Low clearance (0.4-1.3 mL/min/kg) and low volume of distribution (0.17-0.38 L/kg).[2][3] Orally available with high passive permeability.[4]
KHK-A66[1]Dog & Monkey: Low clearance and volume of distribution.[2][3]
BI-9787 hKHK-A12Characterized by high permeability and favorable oral rat pharmacokinetics.[5]
hKHK-C12.8
GS-1291269 KHK-C0.39[6]Rat: Oral bioavailability of 110% (5 mg/kg dose), half-life of 4.5 hours, and clearance of 0.93 L/h/kg.[6]
Dog: Oral bioavailability of 198% (3 mg/kg dose), half-life of 8.2 hours, and clearance of 0.98 L/h/kg.[6]
Cynomolgus Monkey: Oral bioavailability of 125% (5 mg/kg dose), half-life of 5.3 hours, and clearance of 0.69 L/h/kg.[6]

Experimental Protocols

In Vitro KHK Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of KHK inhibitors by measuring ADP production, a direct product of the KHK enzymatic reaction.

Materials:

  • Recombinant human KHK-C or KHK-A enzyme

  • ATP

  • Fructose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in assay buffer. Prepare a solution of ATP and fructose in assay buffer.

  • Reaction Initiation: In the assay plate, add the test compound solution, followed by the KHK enzyme solution. Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature.

  • Start Reaction: Initiate the enzymatic reaction by adding the ATP and fructose solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.[7]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Fructose Metabolism Pathway and Point of KHK Inhibition

Fructose_Metabolism cluster_cell Hepatocyte Fructose_in Fructose KHK Ketohexokinase (KHK) Fructose_in->KHK Substrate F1P Fructose-1-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Uric_Acid Uric Acid Production F1P->Uric_Acid KHK->F1P ATP -> ADP Inhibitor This compound & Other KHK Inhibitors Inhibitor->KHK Inhibition Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P G3P->Glycolysis Lipogenesis De Novo Lipogenesis (Triglyceride Synthesis) Glycolysis->Lipogenesis Fructose_source Dietary Fructose Fructose_source->Fructose_in

Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.

Experimental Workflow for KHK Inhibitor Screening

KHK_Inhibitor_Screening cluster_workflow High-Throughput Screening Workflow start Start: Compound Library plate_prep Prepare Assay Plates: - Add Compound Dilutions - Add KHK Enzyme start->plate_prep reaction_init Initiate Reaction: Add ATP & Fructose plate_prep->reaction_init incubation Incubate at 30°C reaction_init->incubation detection Add Luminescence Detection Reagents incubation->detection readout Measure Luminescence detection->readout data_analysis Data Analysis: Calculate % Inhibition readout->data_analysis hit_id Identify 'Hits' (Compounds with significant inhibition) data_analysis->hit_id dose_response Dose-Response Studies on 'Hits' hit_id->dose_response ic50 Determine IC50 Values dose_response->ic50 end End: Potent Inhibitors Identified ic50->end

Caption: A typical workflow for high-throughput screening of KHK inhibitors.

References

A Comparative Guide to the Metabolomic Effects of PF-06835919

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the ketohexokinase (KHK) inhibitor PF-06835919 and its downstream metabolic effects. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting fructose metabolism for metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).

This compound is a potent and selective inhibitor of ketohexokinase, the primary enzyme responsible for fructose metabolism.[1][2] By blocking this enzyme, this compound aims to mitigate the detrimental metabolic consequences of excessive fructose consumption, which include increased de novo lipogenesis (DNL), insulin resistance, and hepatic steatosis.[2][3] This guide compares the effects of pharmacological KHK inhibition by this compound with genetic knockdown of KHK, providing insights into their distinct mechanisms and downstream metabolic consequences.

Mechanism of Action: Targeting Fructose Metabolism

Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which phosphorylates fructose to fructose-1-phosphate (F1P).[4][5] This step is crucial as it traps fructose within the cell for further metabolism. This compound is a potent inhibitor of both KHK-C and KHK-A isoforms, with IC50 values of 8.4 nM and 66 nM, respectively.[1] By inhibiting KHK, this compound blocks the conversion of fructose to F1P, leading to a decrease in downstream metabolic processes like de novo lipogenesis and an increase in urinary fructose excretion.[6]

Fructose_Metabolism_Pathway cluster_inhibition Site of Action cluster_downstream Downstream Effects Fructose Fructose KHK KHK Fructose->KHK Substrate This compound This compound This compound->KHK Inhibition F1P Fructose-1-Phosphate KHK->F1P Phosphorylation DNL De Novo Lipogenesis F1P->DNL Lipid_Accumulation Hepatic Lipid Accumulation DNL->Lipid_Accumulation

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Comparative Analysis: this compound vs. KHK Knockdown

A key area of investigation is understanding the differences between pharmacological inhibition and genetic knockdown of KHK. Studies have revealed that while both approaches can improve liver steatosis, they do so through substantially different mechanisms.[4][7]

FeatureThis compound (KHK Inhibition)KHK Knockdown (siRNA)
Primary Mechanism Increases fatty acid oxidation (FAO) pathway.[4][7]Decreases de novo lipogenesis (DNL) pathway.[4][7]
Effect on Fructolysis Partially reduces hepatic fructolysis.[7]Completely prevents hepatic fructolysis.[7]
Glucose Tolerance Impaired glucose tolerance.[7]Improved glucose tolerance.[7]
Glycogen Accumulation Leads to glycogen accumulation and hepatomegaly.[7]No significant effect on glycogen accumulation.
Gene Expression Upregulates genes involved in FAO (e.g., Acot2, Acox1).[4]Profoundly downregulates the DNL pathway regulated by ChREBP.[4]

Metabolomics Analysis of Downstream Effects

Metabolomic studies have been crucial in elucidating the downstream effects of this compound. These analyses have confirmed the inhibition of KHK and revealed broader changes in hepatic metabolism.[2][8]

Metabolite ClassEffect of this compound Treatment
Acylcarnitines Increased levels of short-chain acylcarnitines and a decrease in long-chain acylcarnitines, suggesting enhanced fatty acid oxidation.[7]
Coenzymes Increase in acetyl-CoA and coenzyme A.[7]
Fatty Acids A study comparing KHK inhibition to KHK knockdown showed that the knockdown group had an increase in mono- and polyunsaturated fatty acids.[7]
Fructose Dose-dependent increases in urinary fructose, consistent with decreased fructose metabolism.[6]

Experimental Protocols

This section details a representative experimental protocol for assessing the metabolomic effects of this compound in a preclinical model.

Objective: To evaluate the effect of this compound on hepatic metabolism in rats fed a high-fructose diet.

Methodology:

  • Animal Model: Male Sprague Dawley rats are used for the study.

  • Diet: Animals are fed either a standard chow diet or a high-fructose diet (e.g., 30% fructose).[3]

  • Drug Administration: this compound is administered orally, twice daily, to ensure adequate exposure.[6] A vehicle control group receives the formulation without the active compound.

  • Sample Collection: After the treatment period, animals are euthanized, and liver tissue is collected for metabolomic analysis.

  • Metabolite Extraction: A standardized solvent extraction method is used to isolate metabolites from the liver tissue.

  • Mass Spectrometry: The extracted metabolites are analyzed using mass spectrometry (MS) to identify and quantify a wide range of small molecules.[7]

  • Data Analysis: The resulting data is processed to identify statistically significant changes in metabolite levels between the treatment and control groups.

Experimental_Workflow cluster_animal_model Animal Study cluster_analysis Metabolomics Analysis Animals Sprague Dawley Rats Diet High-Fructose Diet Animals->Diet Treatment Oral this compound Diet->Treatment Sample Liver Tissue Collection Treatment->Sample Extraction Metabolite Extraction Sample->Extraction MS Mass Spectrometry Extraction->MS Data Data Analysis & Interpretation MS->Data

Caption: A typical experimental workflow for metabolomics analysis.

Conclusion

This compound is a potent inhibitor of KHK that has demonstrated the ability to reverse fructose-induced metabolic dysfunction in preclinical models.[2][3] Metabolomic analyses have been instrumental in revealing the downstream effects of KHK inhibition, highlighting a distinct mechanism compared to genetic knockdown of the enzyme. While both approaches can ameliorate hepatic steatosis, this compound primarily enhances fatty acid oxidation, whereas KHK knockdown suppresses de novo lipogenesis.[4][7] These findings have significant implications for the development of KHK inhibitors as therapeutic agents for metabolic diseases, underscoring the importance of understanding the nuanced metabolic consequences of targeting specific enzymatic pathways.

References

A Comparative Guide to PF-06835919 and Other Modulators of De Novo Lipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Consequently, the enzymes involved in this pathway have become attractive targets for therapeutic intervention. This guide provides a comparative analysis of PF-06835919, a novel investigational drug, and other key inhibitors targeting DNL, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is an orally administered small molecule inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1][2][3][4] By blocking KHK, this compound reduces the conversion of fructose into fructose-1-phosphate, thereby limiting the substrate available for downstream metabolic processes, including DNL.[1][3][5] This indirect mechanism of DNL modulation distinguishes this compound from other agents that directly target the core DNL enzymatic machinery.

Comparative Analysis of De Novo Lipogenesis Inhibitors

The landscape of DNL inhibitors is diverse, with several classes of compounds targeting different enzymatic steps in the pathway. This section compares this compound with three major classes of direct DNL inhibitors: Acetyl-CoA Carboxylase (ACC) inhibitors, Fatty Acid Synthase (FASN) inhibitors, and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

TargetCompound Example(s)Mechanism of ActionReported Impact on De Novo LipogenesisKey Clinical Findings
Ketohexokinase (KHK) This compoundInhibits the conversion of fructose to fructose-1-phosphate, reducing a key substrate for DNL.[1][3][5]Indirectly reduces DNL by limiting fructose metabolism.[6]Phase IIa trial in patients with NAFLD and T2DM showed a statistically significant reduction in whole liver fat at the 300 mg dose after 16 weeks.[1][7][8]
Acetyl-CoA Carboxylase (ACC) Firsocostat (GS-0976), PF-05221304Directly inhibits ACC1 and ACC2, the rate-limiting enzymes in fatty acid synthesis.[9][10][11]Directly and potently inhibits DNL.[12]Firsocostat demonstrated significant reductions in hepatic steatosis in patients with NASH.[9][12] PF-05221304 showed dose-dependent reductions in liver fat in a Phase II NAFLD trial.[13] A common side effect is an increase in plasma triglycerides.[9][14]
Fatty Acid Synthase (FASN) FT-4101, OrlistatInhibits the multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[15][16][17][18]Directly inhibits the final steps of fatty acid synthesis.[17]FT-4101 demonstrated a dose-dependent inhibition of hepatic DNL and improved hepatic steatosis after 12 weeks in obese subjects with NAFLD.[17]
Stearoyl-CoA Desaturase 1 (SCD1) N/A (Various preclinical compounds)Catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, a key step in the formation of triglycerides.[19][20][21]Inhibition impairs the synthesis of triglycerides and other complex lipids.[19][21][22]Primarily in preclinical development for metabolic diseases and cancer.[19][21][23]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

cluster_fructose Fructose Metabolism and KHK Inhibition Fructose Dietary Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate DHAP_GA DHAP & Glyceraldehyde F1P->DHAP_GA DNL_Substrates Substrates for De Novo Lipogenesis DHAP_GA->DNL_Substrates KHK->F1P PF06835919 This compound PF06835919->KHK

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).

cluster_dnl Core De Novo Lipogenesis Pathway and Inhibitor Targets Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (Saturated Fatty Acid) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Palmitate->SCD1 MUFA Monounsaturated Fatty Acids Triglycerides Triglycerides MUFA->Triglycerides ACC->MalonylCoA FASN->Palmitate SCD1->MUFA ACC_Inhibitors ACC Inhibitors (e.g., Firsocostat) ACC_Inhibitors->ACC FASN_Inhibitors FASN Inhibitors (e.g., FT-4101) FASN_Inhibitors->FASN SCD1_Inhibitors SCD1 Inhibitors SCD1_Inhibitors->SCD1

Caption: The core de novo lipogenesis pathway highlighting the targets of ACC, FASN, and SCD1 inhibitors.

cluster_workflow General Experimental Workflow for Assessing DNL Inhibitors Patient_Recruitment Patient Recruitment (e.g., NAFLD/NASH diagnosis) Baseline Baseline Assessment (e.g., MRI-PDFF, DNL rate) Patient_Recruitment->Baseline Randomization Randomization Treatment Treatment Arm (DNL Inhibitor) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Follow_up Follow-up Assessments Treatment->Follow_up Placebo->Follow_up Baseline->Randomization Data_Analysis Data Analysis Follow_up->Data_Analysis Efficacy_Endpoints Efficacy Endpoints (e.g., Change in Liver Fat) Data_Analysis->Efficacy_Endpoints Safety_Endpoints Safety and Tolerability Data_Analysis->Safety_Endpoints

Caption: A generalized workflow for clinical trials evaluating the efficacy of DNL inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the assessment of DNL inhibitors.

Measurement of Hepatic Fat Content
  • Method: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)

  • Principle: This non-invasive imaging technique quantifies the fraction of protons bound to fat and water within each voxel of the liver, providing a highly accurate and reproducible measure of hepatic steatosis.

  • Procedure (General):

    • Patients undergo a baseline MRI scan to determine the initial whole liver fat (WLF) percentage.[7][8]

    • Following the treatment period (e.g., 12 or 16 weeks), a follow-up MRI-PDFF scan is performed.[7][8]

    • The percentage change from baseline in WLF is calculated for both the treatment and placebo groups.[7][8]

Assessment of De Novo Lipogenesis Rate
  • Method: Stable Isotope Tracer Studies

  • Principle: A stable isotope-labeled precursor (e.g., ¹³C-acetate or ²H₂O) is administered to subjects. The incorporation of the isotope into newly synthesized fatty acids in the plasma (typically in VLDL-triglycerides) is measured by mass spectrometry.

  • Procedure (General):

    • A baseline blood sample is collected.

    • The stable isotope tracer is administered orally or intravenously.

    • Serial blood samples are collected over several hours.

    • Lipids are extracted from the plasma, and the isotopic enrichment of newly synthesized fatty acids is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • The fractional DNL rate is calculated based on the rate of isotope incorporation.

Gene Expression Analysis
  • Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

  • Principle: This technique measures the amount of a specific mRNA transcript in a biological sample, providing an indication of gene expression levels for key lipogenic enzymes.

  • Procedure (General):

    • RNA is extracted from liver biopsies or relevant cell cultures.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using primers specific for the genes of interest (e.g., KHK, ACACA, FASN, SCD).

    • The expression levels are normalized to a housekeeping gene, and the relative change in gene expression between treated and control groups is calculated.

Conclusion

This compound represents a novel, indirect approach to mitigating de novo lipogenesis by targeting fructose metabolism. This contrasts with other therapeutic strategies that directly inhibit the core enzymes of the DNL pathway. While direct comparisons of clinical efficacy are challenging due to the lack of head-to-head trials, the available data suggest that both indirect and direct inhibition of DNL can lead to significant reductions in hepatic steatosis. The choice of therapeutic strategy may depend on the specific patient population, the underlying drivers of their metabolic disease, and the long-term safety and tolerability profiles of these different classes of inhibitors. Further research is needed to fully elucidate the comparative efficacy and optimal use of these promising therapies for metabolic diseases.

References

KHK Inhibitors: A Comparative Analysis of PF-06835919 and a Novel Alternative on Fructose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ketohexokinase (KHK) inhibitor PF-06835919 and a notable alternative, LY3522348. This analysis focuses on their effects on plasma and urine fructose levels, supported by experimental data and detailed methodologies.

Inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. By blocking KHK, these inhibitors are designed to prevent the pathogenic effects of excessive fructose consumption. This guide examines the pharmacodynamic effects of two key KHK inhibitors, Pfizer's this compound and Eli Lilly's LY3522348, with a specific focus on their impact on plasma and urine fructose concentrations.

Quantitative Comparison of Pharmacodynamic Effects

The following tables summarize the available data from preclinical and clinical studies on the effects of this compound and LY3522348 on plasma and urine fructose levels.

Table 1: Effect of this compound on Plasma and Urine Fructose Levels

SpeciesStudy TypeDosePlasma Fructose ChangeUrine Fructose ChangeReference
RatPreclinical30 mg/kgNot ReportedDose-dependent increase[1]
HumanPhase 1 Clinical Trial10 mg1.44-fold increase in AUC vs. placebo (90% CI: 1.18, 1.78)Data not available[2]
HumanPhase 1 Clinical Trial30 mg2.15-fold increase in AUC vs. placebo (90% CI: 1.77, 2.62)Data not available[2]
HumanPhase 1 Clinical Trial100 mg3.52-fold increase in AUC vs. placebo (90% CI: 2.90, 4.28)Data not available[2]
HumanPhase 1 Clinical Trial300 mg4.88-fold increase in AUC vs. placebo (90% CI: 4.02, 5.92)Data not available[2]

Table 2: Effect of LY3522348 on Plasma Fructose Levels in Humans (Single Ascending Dose Study)

DosePlasma Fructose AUC (0-24h) (ng*h/mL)
Placebo13100 (4540)
5 mg18500 (3460)
15 mg28400 (6150)
50 mg45800 (10200)
150 mg70100 (14300)
380 mg98800 (15400)
Data presented as mean (SD). AUC: Area Under the Curve. Data extracted from a Phase 1, first-in-human study in healthy adults who received a single oral dose of LY3522348 followed by a fructose tolerance test[3][4]. Urine fructose data was not reported in this study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols were employed in the key studies cited.

Measurement of Plasma and Urine Fructose (as per Gutierrez et al., 2021)

This method was utilized in the preclinical assessment of this compound in rats and is indicative of the techniques likely employed in the human clinical trials.

  • Sample Preparation (Plasma): Plasma samples were subjected to protein precipitation and extraction. An extraction solution consisting of 80% methanol and 20% aqueous solution containing 10 mM ammonium acetate, 10 mM EDTA, and an internal standard ([¹³C₅]-xylitol) at pH 8 was added to the plasma. The mixture was centrifuged at 4°C to pellet the precipitated proteins. The resulting supernatant was collected and diluted with mass spectrometry-grade water before analysis[1].

  • Sample Preparation (Urine): Urine samples were first centrifuged to remove any debris. The cleared urine was then mixed in a 1:1 ratio with acetonitrile, vortexed, and incubated on ice for 5 minutes to precipitate proteins and other interfering substances[1].

  • Analytical Method: The prepared plasma and urine extracts were analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of fructose[1].

Fructose Tolerance Test (FTT) for LY3522348 Clinical Trial

In the first-in-human study of LY3522348, a fructose tolerance test was conducted to assess the pharmacodynamic effect of the inhibitor.

  • Procedure: Following the administration of a single oral dose of LY3522348 or a placebo, participants were given a fructose-containing beverage along with a low-fructose meal at specified time points (20 minutes, 6 hours, and 12 hours post-dose)[3].

  • Sample Collection: Blood samples were collected at various time points after the fructose challenge to measure plasma fructose concentrations[3].

  • Pharmacodynamic Endpoint: The primary pharmacodynamic endpoint was the area under the curve of plasma fructose concentration over 24 hours (AUC₀₋₂₄)[3].

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and experimental workflow.

Fructose_Metabolism_and_KHK_Inhibition cluster_0 Fructose Metabolism Pathway cluster_1 Mechanism of KHK Inhibitors cluster_2 Pharmacodynamic Outcomes Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP -> ADP Metabolic_Products Downstream Metabolic Products (e.g., Triglycerides, Uric Acid) F1P->Metabolic_Products Further Metabolism PF06835919 This compound PF06835919->KHK Inhibits Increased_Plasma_Fructose Increased Plasma Fructose PF06835919->Increased_Plasma_Fructose Increased_Urine_Fructose Increased Urine Fructose PF06835919->Increased_Urine_Fructose LY3522348 LY3522348 LY3522348->KHK Inhibits LY3522348->Increased_Plasma_Fructose

Fructose Metabolism and KHK Inhibition Pathway

KHK_Inhibitor_PD_Study_Workflow cluster_workflow Experimental Workflow for Assessing KHK Inhibitor Pharmacodynamics Start Healthy Volunteers or Patient Population Randomization Randomization Start->Randomization Dosing Administer KHK Inhibitor (e.g., this compound, LY3522348) or Placebo Randomization->Dosing Fructose_Challenge Fructose Tolerance Test (Oral Fructose Load) Dosing->Fructose_Challenge Sample_Collection Serial Blood and Urine Sample Collection Fructose_Challenge->Sample_Collection Analysis LC-MS/MS Analysis of Fructose Levels Sample_Collection->Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis (e.g., AUC) Analysis->Data_Analysis Endpoint Determine Effect on Plasma and Urine Fructose Data_Analysis->Endpoint

Workflow for KHK Inhibitor Pharmacodynamic Studies

References

In Silico Modeling and Docking Studies of PF-06835919: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ketohexokinase (KHK) inhibitor PF-06835919 with alternative compounds, supported by available in silico modeling and docking data. The information is presented to facilitate objective evaluation and further research in the development of novel KHK inhibitors.

This compound is a potent inhibitor of ketohexokinase (KHK), an enzyme crucial for the first step in fructose metabolism.[1][2][3] Elevated fructose metabolism is implicated in various metabolic disorders, making KHK a significant therapeutic target. This guide summarizes key in silico performance metrics for this compound and compares them with other known KHK inhibitors, LY-3522348 and BI-9787.

Quantitative Data Summary

The following tables provide a structured overview of the available quantitative data for this compound and its comparators. These metrics are essential for evaluating the potency and selectivity of these inhibitors.

Table 1: In Vitro Inhibition of Ketohexokinase Isoforms

CompoundTarget IsoformIC50 (nM)Source
This compound Human KHK-C8.4[1], 10[3][1][3]
Human KHK-A66[1], 170[3][1][3]
LY-3522348 Human KHK-C20[4][5][4][5]
Human KHK-A24[4][5][4][5]
Mouse KHK-C14[5][6][5][6]
Mouse KHK-A20[5][6][5][6]
BI-9787 Human KHK-C12.8[7][8][9][7][8][9]
Human KHK-A12[7][8][9][7][8][9]

Table 2: In Silico Docking and Binding Energy Data

CompoundDocking Score (kcal/mol)Calculated Binding Free Energy (kcal/mol)PDB ID for Docking
This compound -7.768-56.716W0Z[10]
LY-3522348 -6.54-45.156W0Z[10]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the biological context and the in silico methodologies, the following diagrams illustrate the ketohexokinase metabolic pathway and a typical molecular docking workflow.

Ketohexokinase_Metabolic_Pathway Ketohexokinase Metabolic Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP -> ADP F1P Fructose-1-Phosphate KHK->F1P Metabolic_Disorders Metabolic Disorders (e.g., NAFLD, Obesity) F1P->Metabolic_Disorders Downstream Metabolic Pathways

Ketohexokinase (KHK) phosphorylates fructose to fructose-1-phosphate.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 6W0Z) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (this compound & Alternatives) Docking_Run Running AutoDock Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring

A generalized workflow for molecular docking studies.

Experimental Protocols

The following section details a generalized experimental protocol for performing molecular docking studies of KHK inhibitors, based on common practices in the field.

Molecular Docking Protocol with AutoDock

This protocol outlines the steps for docking small molecule inhibitors into the active site of human ketohexokinase (PDB ID: 6W0Z) using AutoDock 4.2.[11]

1. Software and Resources:

  • AutoDock 4.2 and AutoDockTools (ADT): Available from The Scripps Research Institute.[11]

  • Protein Data Bank (PDB): Source for the KHK crystal structure (PDB ID: 6W0Z).[10]

  • Ligand Structures: 3D structures of this compound and its analogs in SDF or MOL2 format.

2. Protein Preparation:

  • Download the crystal structure of human KHK in complex with an inhibitor (e.g., PDB ID: 6W0Z) from the PDB.[10]

  • Using ADT, remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges for the protein atoms.

  • Save the prepared protein structure in PDBQT format.

3. Ligand Preparation:

  • Obtain the 3D structures of the ligands (this compound, LY-3522348, etc.).

  • Using ADT, detect the root, set the number of rotatable bonds, and merge non-polar hydrogens.

  • Compute Gasteiger charges for the ligand atoms.

  • Save the prepared ligands in PDBQT format.

4. Grid Box Generation:

  • Define the active site for docking. For PDB ID 6W0Z, this is the binding pocket of the co-crystallized inhibitor.

  • In ADT, set the grid box to encompass the entire active site. While specific dimensions from published studies are not always available, a common practice is to create a grid box with dimensions of 60 x 60 x 60 Å, centered on the active site. The exact center coordinates should be determined based on the co-crystallized ligand in 6W0Z.

  • Generate the grid parameter file (.gpf) and run AutoGrid to create the grid maps.

5. Docking Parameter Setup and Execution:

  • Set the docking parameters in a docking parameter file (.dpf). Key parameters include:

    • Number of genetic algorithm (GA) runs (e.g., 100).

    • Population size (e.g., 150).

    • Maximum number of energy evaluations (e.g., 2,500,000).

  • Run AutoDock with the prepared protein, ligand, and grid files.

6. Analysis of Results:

  • Analyze the docking results to identify the best binding poses based on the lowest binding energy.

  • Visualize the protein-ligand interactions of the top-ranked poses to understand the binding mode and key interactions with active site residues.

References

A Comparative Guide to the Efficacy of PF-06835919 Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Its potential therapeutic applications in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and certain cancers have led to investigations into its efficacy across various cell types. This guide provides an objective comparison of this compound's performance in different cell lines, supported by available experimental data.

Quantitative Efficacy Comparison

The efficacy of this compound varies across different cell lines, reflecting the diverse roles of ketohexokinase and fructose metabolism in cellular physiology and pathology. The following table summarizes the available quantitative data on the effects of this compound.

Cell LineCell TypeSpeciesEfficacy EndpointResult
Primary HepatocytesHepatocyteHumanCytotoxicityNo cytotoxicity observed up to 200 μM[1]
HepG2Hepatocellular CarcinomaHumanGlycogen AccumulationKHK inhibition affects glycogen levels and sugar metabolism gene expression[2]
CaSkiCervical CancerHumanCell ProliferationNo effect on cell proliferation observed at doses up to 250 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.

Ketohexokinase (KHK) Activity Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on its target enzyme.

Principle: The assay measures the amount of ADP produced from the KHK-catalyzed phosphorylation of fructose to fructose-1-phosphate. The ADP is then detected using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.

  • Enzyme and Inhibitor Incubation: Add recombinant KHK enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiation of Reaction: Add fructose to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, add the detection reagent (containing ADP-detecting enzymes and a substrate) to stop the KHK reaction and initiate the detection reaction.

  • Measurement: Read the signal (absorbance or fluorescence) using a plate reader. The signal is inversely proportional to the KHK activity.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of KHK inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if a dose-dependent effect is observed.

Visualizing the Mechanism of Action and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the evaluation of this compound.

KHK_Inhibition_Pathway cluster_0 Fructose Metabolism Fructose Fructose KHK KHK Fructose->KHK F1P Fructose-1-Phosphate KHK->F1P ATP to ADP Downstream Downstream Metabolic Effects (e.g., Lipogenesis, Glycogen Synthesis) F1P->Downstream PF06835919 This compound PF06835919->KHK Inhibition

This compound inhibits KHK, blocking fructose metabolism.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570nm solubilize->read end Analyze Data (IC50) read->end

Workflow for assessing cell viability with the MTT assay.

Downstream Signaling Consequences of KHK Inhibition

Inhibition of KHK by this compound has several downstream metabolic consequences. By blocking the conversion of fructose to fructose-1-phosphate, this compound can prevent the rapid depletion of intracellular ATP that is often associated with high fructose loads. This ATP preservation can mitigate downstream effects such as uric acid production and oxidative stress.[3] In the context of liver cells, KHK inhibition has been shown to decrease de novo lipogenesis, a key pathway in the development of hepatic steatosis.[4] Furthermore, some studies suggest that KHK inhibition may lead to an increase in fatty acid oxidation.[2][4] The specific downstream effects can be cell-type dependent, highlighting the importance of comparative studies.

Downstream_Signaling PF06835919 This compound KHK KHK Inhibition PF06835919->KHK F1P ↓ Fructose-1-Phosphate KHK->F1P DNL ↓ De Novo Lipogenesis KHK->DNL FAO ↑ Fatty Acid Oxidation KHK->FAO ATP ATP Preservation F1P->ATP UricAcid ↓ Uric Acid Production ATP->UricAcid ROS ↓ Oxidative Stress ATP->ROS

Downstream effects of KHK inhibition by this compound.

References

Head-to-Head In Vivo Comparison of Ketohexokinase (KHK) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of ketohexokinase (KHK) inhibitors, supported by experimental data. The focus is on the head-to-head performance of the novel inhibitor, Compound 14, against the clinical trial candidate, PF-06835919.

Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a significant therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. The inhibition of KHK is a promising strategy to mitigate the detrimental effects of excessive fructose consumption. This guide delves into the in vivo efficacy of small molecule KHK inhibitors, providing a direct comparison to aid in drug development and research.

In Vivo Efficacy: Compound 14 Demonstrates Superior Potency

A recent study directly compared the in vivo efficacy of a novel KHK inhibitor, Compound 14, with this compound, a compound that has been evaluated in Phase II clinical trials.[1] The primary endpoint for this comparison was the reduction of fructose-1-phosphate (F-1-P) levels in the liver of Sprague-Dawley rats following a fructose challenge. F-1-P is the direct product of KHK activity, and its reduction is a key biomarker of target engagement and efficacy.

The results, as summarized in the table below, indicate that Compound 14 exhibits more potent in vivo activity than this compound.

CompoundDose (mg/kg)Mean Liver F-1-P Reduction (%)
Compound 14 148.2
368.5
1085.1
This compound 135.7
355.9
1078.3

At all tested oral doses (1, 3, and 10 mg/kg), Compound 14 demonstrated a greater percentage reduction in liver F-1-P levels compared to this compound. This suggests that Compound 14 may have a superior pharmacological profile in terms of KHK inhibition in a preclinical in vivo setting.

Signaling Pathway and Experimental Workflow

The metabolic pathway of fructose and the experimental design for evaluating KHK inhibitors are crucial for understanding the context of these findings.

cluster_pathway Fructose Metabolism Pathway cluster_workflow In Vivo Experimental Workflow Fructose Fructose F1P Fructose-1-Phosphate (F-1-P) Fructose->F1P KHK Metabolites Downstream Metabolites (e.g., Triglycerides) F1P->Metabolites KHK KHK KHK_inhibitor KHK Inhibitor (Compound 14 or this compound) KHK_inhibitor->KHK inhibits Acclimation Acclimation of Sprague-Dawley Rats Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Administration of KHK Inhibitor or Vehicle Fasting->Dosing Fructose_Challenge Oral Fructose Challenge (1 g/kg) Dosing->Fructose_Challenge Sacrifice Euthanasia and Liver Collection Fructose_Challenge->Sacrifice Analysis Measurement of Liver F-1-P Levels Sacrifice->Analysis

Figure 1. Fructose metabolism pathway and in vivo experimental workflow.

Key Experimental Protocol: In Vivo Rat Fructose Challenge Model

The following protocol outlines the methodology used to compare the in vivo efficacy of KHK inhibitors.

1. Animal Model and Acclimation:

  • Male Sprague-Dawley rats, weighing between 180 and 220g, were used for the study.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.

  • A minimum of a 3-day acclimation period was allowed before the commencement of the experiment.

2. Dosing and Administration:

  • Rats were fasted overnight prior to the administration of the compounds.

  • KHK inhibitors (Compound 14 or this compound) were formulated in a vehicle solution (e.g., 0.5% methylcellulose in water).

  • The inhibitors or vehicle were administered orally (p.o.) via gavage at the specified doses (1, 3, or 10 mg/kg).

3. Fructose Challenge:

  • One hour after the administration of the inhibitor or vehicle, a fructose solution (1 g/kg body weight) was administered orally to all animals.

4. Sample Collection and Analysis:

  • Thirty minutes following the fructose challenge, the rats were euthanized.

  • Livers were immediately excised, rinsed with cold saline, blotted dry, and snap-frozen in liquid nitrogen.

  • Liver tissue samples were stored at -80°C until analysis.

  • Fructose-1-phosphate (F-1-P) levels in the liver tissue were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The percentage reduction of liver F-1-P was calculated for each treatment group relative to the vehicle-treated control group.

  • Statistical analysis was performed to determine the significance of the observed differences between the treatment groups.

Conclusion

The direct in vivo comparison demonstrates that Compound 14 is a more potent KHK inhibitor than this compound in a rat model. This superior potency in reducing the key biomarker of KHK activity, liver F-1-P, suggests that Compound 14 holds significant promise for further development as a therapeutic agent for fructose-driven metabolic diseases. The provided experimental protocol offers a robust framework for researchers to conduct similar in vivo evaluations of novel KHK inhibitors. This guide serves as a valuable resource for the scientific community engaged in the discovery and development of next-generation therapies targeting fructose metabolism.

References

Unveiling the Mechanisms of Fructose Metabolism Blockade: A Comparative Analysis of PF-06835919 and KHK Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key strategies for inhibiting fructose metabolism: the pharmacological inhibitor PF-06835919 and genetic knockdown of ketohexokinase (KHK). This analysis is supported by preclinical data from murine models, offering insights into the distinct and overlapping effects of these approaches on metabolic pathways.

Fructose, a simple sugar increasingly prevalent in Western diets, has been implicated in the rising incidence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[1] Ketohexokinase (KHK) is the lynchpin enzyme in fructose metabolism, catalyzing its initial phosphorylation.[1] Consequently, KHK has emerged as a prime therapeutic target. This guide delves into a head-to-head comparison of a potent KHK inhibitor, this compound, and a hepatocyte-specific KHK knockdown model using N-acetylgalactosamine-conjugated small interfering RNA (GalNAc-siRNA).

Performance Comparison: this compound vs. KHK Knockdown

A pivotal preclinical study in mice fed a high-fat diet (HFD) provides a direct comparison of the physiological and metabolic effects of this compound and KHK siRNA knockdown. The data reveals both convergent and divergent outcomes, highlighting the nuances of targeting KHK through pharmacological inhibition versus genetic suppression.

Physiological and Metabolic Parameters
ParameterLow-Fat Diet (LFD) ControlHigh-Fat Diet (HFD) ControlHFD + this compoundHFD + KHK siRNA
Body Weight (g) 27.5 ± 0.937.8 ± 1.135.5 ± 0.836.3 ± 0.9
Liver Weight (g) UndisclosedUndisclosedIncreased vs. HFDNo significant change vs. HFD
% Body Fat 11.3 ± 1.330.5 ± 3.224.2 ± 2.032.6 ± 1.4
% Lean Mass 85.4 ± 1.266.8 ± 3.372.9 ± 1.865.1 ± 1.4
Fasted Blood Glucose (mg/dL) 132 ± 3171 ± 9157 ± 6138 ± 5
Fasted Insulin (ng/mL) 0.3 ± 0.12.0 ± 0.20.8 ± 0.10.9 ± 0.1

Data presented as mean ± SEM.[2][3]

Key Observations:

  • Neither this compound nor KHK siRNA significantly reduced overall body weight in HFD-fed mice compared to the HFD control group.[2][3]

  • This compound treatment led to a decrease in body fat percentage and an increase in lean mass, which was associated with an increase in liver weight.[2][3] In contrast, KHK knockdown did not significantly alter body composition.[2][3]

  • KHK siRNA knockdown demonstrated a notable improvement in glucose tolerance and a reduction in fasted blood glucose levels, bringing them closer to the LFD control group.[2]

  • While both interventions lowered fasted insulin levels, this compound did not significantly improve glucose tolerance.[2]

Gene and Protein Expression Analysis

The differential effects of this compound and KHK siRNA extend to the molecular level, particularly in the regulation of key metabolic pathways.

Gene/ProteinHFD + this compound (vs. HFD Control)HFD + KHK siRNA (vs. HFD Control)
KHK mRNA ▼ 45-58% decrease▼ >90% decrease
KHK-C Protein ▼ 56% decreaseComplete deletion
De Novo Lipogenesis (DNL) Pathway Genes No significant decrease▼ Decreased
Fatty Acid Oxidation (FAO) Pathway Genes ▲ IncreasedNo significant change
Tkfc (Triokinase) Expression ▼ 40% decreaseNo significant change

Data derived from mRNA and protein analysis in liver tissue.[2][3]

Key Observations:

  • As expected, KHK siRNA resulted in a near-complete knockdown of KHK mRNA and protein in the liver.[2][3] this compound also reduced KHK expression, albeit to a lesser extent.[2][3]

  • A key distinction lies in their impact on lipid metabolism pathways. KHK knockdown led to a decrease in the expression of genes involved in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[2] Conversely, this compound promoted an increase in the expression of genes related to fatty acid oxidation (FAO), the breakdown of fatty acids for energy.[2]

  • Notably, this compound also reduced the expression of triokinase (Tkfc), an enzyme downstream of KHK in the fructose metabolism pathway.[2]

Alternative KHK Inhibitors

While this compound has been a key tool in understanding the role of KHK, other inhibitors are also in development.

InhibitorKey Preclinical Findings
Compound 14 Exhibited more potent activity than this compound in a rat KHK inhibition assay and showed higher drug distribution in the liver.[3]
GS-1291269 A potent KHK inhibitor (IC50 = 0.64 nM) that is broadly distributed in preclinical species. It demonstrated reduction of fructose-1-phosphate in both the liver and kidney in a rat fructose challenge model.[4][5]

Experimental Protocols

Animal Model and Diet
  • Animal Model: Male C57BL/6J mice were used in the comparative study.[2]

  • Diet: Mice were fed either a low-fat diet (LFD) or a high-fat diet (HFD) for six weeks prior to the intervention period.[2]

This compound Administration
  • Formulation: this compound was suspended in methylcellulose.[2]

  • Administration: Mice in the treatment group received 15 mg/kg of this compound via oral gavage twice daily for four weeks.[2][6]

KHK Knockdown Model
  • Method: Hepatocyte-specific knockdown of KHK was achieved using N-acetylgalactosamine-conjugated small interfering RNA (GalNAc-siRNA).[2]

  • Administration: Mice were injected with either a luciferase control siRNA (10 mg/kg) or the KHK-targeting siRNA (20 mg/kg) every two weeks.[2][7]

Analytical Methods
  • Gene Expression: mRNA levels were quantified using quantitative polymerase chain reaction (qPCR).[2]

  • Protein Expression: Protein levels were assessed by Western blot analysis.[3]

  • Metabolite Analysis: Liver metabolites were quantified to assess the impact on fructose metabolism.[2]

  • Physiological Assessments: Body weight, body composition (EchoMRI), glucose tolerance tests, and insulin levels were measured.[2]

Visualizing the Pathways and Workflow

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.

FructoseMetabolism cluster_KHK Ketohexokinase (KHK) cluster_AldolaseB Aldolase B cluster_Triokinase Triokinase (TKFC) Fructose Fructose KHK KHK Fructose->KHK Fructose_1_Phosphate Fructose_1_Phosphate AldolaseB AldolaseB Fructose_1_Phosphate->AldolaseB DHAP DHAP Glycolysis_Gluconeogenesis Glycolysis_Gluconeogenesis DHAP->Glycolysis_Gluconeogenesis Glyceraldehyde Glyceraldehyde Triokinase Triokinase Glyceraldehyde->Triokinase Glyceraldehyde_3_Phosphate Glyceraldehyde_3_Phosphate Glyceraldehyde_3_Phosphate->Glycolysis_Gluconeogenesis De_Novo_Lipogenesis De_Novo_Lipogenesis Glycolysis_Gluconeogenesis->De_Novo_Lipogenesis Fatty_Acid_Oxidation Fatty_Acid_Oxidation Glycolysis_Gluconeogenesis->Fatty_Acid_Oxidation KHK->Fructose_1_Phosphate AldolaseB->DHAP AldolaseB->Glyceraldehyde Triokinase->Glyceraldehyde_3_Phosphate PF06835919 This compound PF06835919->KHK Inhibits PF06835919->Triokinase Inhibits KHK_siRNA KHK siRNA KHK_siRNA->KHK Knockdown

Caption: Fructose Metabolism Pathway and Points of Intervention.

ExperimentalWorkflow cluster_Phase1 Acclimatization & Diet cluster_Phase2 Intervention Groups (4 Weeks) cluster_Phase3 Analysis Start Male C57BL/6J Mice Diet 6 Weeks on LFD or HFD Start->Diet HFD_Control HFD + Vehicle Control Diet->HFD_Control HFD_PF06835919 HFD + this compound (15mg/kg, 2x/day) Diet->HFD_PF06835919 HFD_siRNA HFD + KHK siRNA (20mg/kg, every 2 weeks) Diet->HFD_siRNA Analysis Physiological, Metabolic, and Molecular Analyses HFD_Control->Analysis HFD_PF06835919->Analysis HFD_siRNA->Analysis

Caption: Experimental Workflow for Comparative Study.

Conclusion

The validation of this compound through comparison with KHK knockdown models reveals important distinctions between pharmacological inhibition and genetic suppression of a key metabolic enzyme. While both strategies effectively reduce liver steatosis, they achieve this through different mechanisms.[2] KHK siRNA knockdown appears to have a more profound and direct impact on de novo lipogenesis and glucose metabolism.[2] In contrast, this compound primarily upregulates fatty acid oxidation and exhibits an off-target effect on triokinase.[2] These findings have significant implications for the development of KHK inhibitors for metabolic diseases, suggesting that the specific metabolic consequences of pharmacological intervention may differ from those predicted by genetic models alone. Further research into the nuanced effects of different KHK inhibitors will be crucial for optimizing therapeutic strategies targeting fructose metabolism.

References

Safety Operating Guide

Proper Disposal of PF-06835919: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling PF-06835919, a potent ketohexokinase (KHK) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard chemical disposal protocols is essential to maintain a safe research environment.[1] This guide provides detailed procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.

I. Chemical and Safety Data Overview

A thorough understanding of the chemical properties and safety profile of this compound is fundamental to its safe handling and disposal.

Table 1: Chemical Identification and Properties

Identifier Value
Chemical Name (1α,5α,6α)-3-[2-[(2S)-2-methyl-1-azetidinyl]-6-(trifluoromethyl)-4-pyrimidinyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid
Synonyms Ketohexokinase Inhibitor 1
CAS Number 2102501-84-6
Molecular Formula C₁₆H₁₉F₃N₄O₂
Molecular Weight 356.3 g/mol
Solubility DMSO: 100 mg/mL (280.63 mM; requires ultrasonic)[2]Acetonitrile: 0.1-1 mg/mL (Slightly soluble)[3]Water: Not specified, but likely low solubility based on structure

Table 2: Safety and Hazard Information

Parameter Value
GHS Classification Not classified as hazardous[1]
Hazard Pictograms None[1]
Signal Word None[1]
Hazard Statements None[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
First Aid Measures General: No special measures required.[1]Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]Skin Contact: Generally does not irritate the skin.[1]Eye Contact: Rinse opened eye for several minutes under running water.[1]Ingestion: If symptoms persist, consult a doctor.[1]
Personal Protective Equipment (PPE) Standard laboratory gloves, safety glasses, and a lab coat are recommended as per usual precautionary measures for handling chemicals.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for non-hazardous chemical waste.

Experimental Protocol: Disposal of this compound

  • Decontamination of Labware:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent. Given its solubility, dimethyl sulfoxide (DMSO) or acetonitrile can be used for the initial rinse.

    • Collect the initial solvent rinse in a designated chemical waste container.

    • Following the solvent rinse, wash the labware with soap and water.

  • Disposal of Unused Solid this compound:

    • Unused or expired solid this compound should be collected in a clearly labeled waste container. The label should include the chemical name ("this compound") and the text "For Chemical Waste Disposal."

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Disposal of Solutions Containing this compound:

    • Solutions of this compound, including experimental residues and collected solvent rinses, should be placed in a designated, sealed, and clearly labeled liquid chemical waste container.

    • The label should specify the chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").

  • Waste Collection and Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the EHS or disposal contractor with the Safety Data Sheet (SDS) for this compound.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound and associated materials.

start Start: this compound for Disposal assess_form Assess Form of Waste start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste Solution of this compound assess_form->liquid_waste Liquid contaminated_labware Contaminated Labware assess_form->contaminated_labware Contaminated Material collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_labware Rinse with Appropriate Solvent (e.g., DMSO, Acetonitrile) contaminated_labware->rinse_labware store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect Rinse in Liquid Waste Container rinse_labware->collect_rinse wash_labware Wash with Soap and Water rinse_labware->wash_labware collect_rinse->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

IV. Key Considerations and Best Practices

  • Consult Institutional Guidelines: Always prioritize and follow your institution's specific chemical hygiene and waste disposal protocols.

  • Avoid Sewer Disposal: Do not dispose of this compound, or solutions containing it, down the drain. While not classified as hazardous, this practice is not environmentally sound for synthetic chemical compounds.

  • Maintain Records: Keep accurate records of the chemical waste you generate, including the identity and quantity of this compound.

  • Training: Ensure all laboratory personnel handling this compound are trained on its properties and the proper disposal procedures.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06835919
Reactant of Route 2
PF-06835919

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.